WIKI4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUXIZKXJOGYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WIKI4: A Technical Guide to its Mechanism of Action as a Wnt/β-Catenin Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WIKI4 is a potent and structurally distinct small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It exerts its effects through the direct inhibition of tankyrase 1 and tankyrase 2 (TNKS1/2), key enzymes in the regulation of Axin protein levels.[2] By inhibiting the auto-ADP-ribosylation activity of tankyrases, this compound prevents the ubiquitination and subsequent proteasomal degradation of Axin.[3] The resulting stabilization and accumulation of Axin enhances the formation of the β-catenin destruction complex, leading to the phosphorylation and degradation of β-catenin.[2] This reduction in nuclear β-catenin levels suppresses the transcription of Wnt target genes, ultimately inhibiting the growth and proliferation of cancer cells dependent on this pathway.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
| Target | IC50 (nM) | Assay Type | Reference |
| TNKS1 | 26 | Biochemical Assay | [4][5] |
| TNKS2 | 15 - 26 | Biochemical Assay | [2][4][6] |
| Cellular Activity | EC50 / IC50 (nM) | Cell Line | Assay Type | Reference |
| Wnt/β-catenin signaling | 75 | - | Reporter Assay | [6] |
| SCLC cells | 20 | SCLC | Cytotoxicity Assay | [6] |
Mechanism of Action: Signaling Pathway
This compound's mechanism of action is centered on the inhibition of tankyrase, which plays a critical role in the Wnt/β-catenin signaling cascade. In the absence of a Wnt ligand, the destruction complex, composed of Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Tankyrase promotes the degradation of Axin, thereby destabilizing the destruction complex and promoting Wnt signaling.
This compound binds to the adenosine subsite of the NAD+ binding domain of tankyrases, inhibiting their catalytic activity.[5] This inhibition prevents the ADP-ribosylation of Axin, a post-translational modification that recruits the ubiquitin ligase RNF146, leading to Axin's ubiquitination and degradation. By blocking this process, this compound stabilizes Axin, reinforcing the destruction complex and promoting the degradation of β-catenin. This effectively turns off the downstream signaling cascade.
Caption: Wnt/β-catenin signaling with and without this compound.
Experimental Protocols
Tankyrase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against TNKS1 and TNKS2.
Methodology:
-
Recombinant human TNKS1 or TNKS2 is incubated with biotinylated NAD+ and a histone-coated acceptor plate.
-
This compound is added at varying concentrations.
-
The reaction is initiated by the addition of the enzyme and allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the plate is washed to remove unincorporated NAD+.
-
The amount of biotinylated ADP-ribose incorporated onto the histones is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Wnt/β-Catenin Reporter Assay
Objective: To measure the functional inhibition of the Wnt/β-catenin signaling pathway by this compound in a cellular context.
Methodology:
-
A human cell line (e.g., HEK293T) is co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., SuperTOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization).
-
The cells are treated with Wnt3a conditioned media to activate the pathway, in the presence of varying concentrations of this compound or DMSO as a control.
-
After incubation, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.
-
EC50 values are determined from the dose-response curve.
Axin Ubiquitination Assay
Objective: To assess the effect of this compound on the ubiquitination of Axin.
Methodology:
-
DLD1 or SW480 colorectal carcinoma cells are treated with DMSO (control), this compound, or another tankyrase inhibitor (e.g., XAV-939) overnight.[3]
-
The cells are then treated with the proteasome inhibitor MG132 to allow for the accumulation of ubiquitinated proteins.[3]
-
Cells are lysed, and Axin1 or Axin2 is immunoprecipitated using specific antibodies.[3]
-
The immunoprecipitates are resolved by SDS-PAGE and immunoblotted with an anti-ubiquitin antibody to detect polyubiquitinated Axin.[3]
Caption: Workflow for Axin Ubiquitination Assay.
Conclusion
This compound is a well-characterized inhibitor of the Wnt/β-catenin signaling pathway, acting through the potent and selective inhibition of tankyrase 1 and 2. Its mechanism of action, involving the stabilization of Axin and subsequent degradation of β-catenin, has been elucidated through a combination of biochemical and cell-based assays. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals interested in targeting the Wnt/β-catenin pathway in diseases such as cancer.
References
- 1. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Tankyrase (TNKS) inhibitor | Hello Bio [hellobio.com]
- 5. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
WIKI4: A Potent Tankyrase Inhibitor for Modulating Wnt/β-catenin Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as key positive regulators of this pathway. By promoting the degradation of Axin, a central component of the β-catenin destruction complex, tankyrases facilitate the accumulation of β-catenin and the subsequent activation of Wnt target genes. WIKI4 is a novel, potent, and selective small molecule inhibitor of tankyrase that effectively antagonizes Wnt/β-catenin signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its potential as a chemical probe and therapeutic lead.
Introduction to Wnt/β-catenin Signaling and the Role of Tankyrase
The canonical Wnt/β-catenin signaling pathway is tightly regulated to control cellular processes such as proliferation, differentiation, and migration.[1][2][3] In the absence of a Wnt ligand, a multi-protein "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin.[1] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytosolic levels low.[1]
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[3] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[1] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as MYC and CCND1 (encoding Cyclin D1), which drive cell proliferation.[1]
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are key positive regulators of the Wnt/β-catenin pathway.[4] They PARsylate (poly-ADP-ribosylate) Axin, leading to its ubiquitination and proteasomal degradation.[5][6] The degradation of Axin, a scaffold protein for the destruction complex, disrupts the complex's integrity and function, thereby promoting β-catenin accumulation and signaling.[5][6] Consequently, inhibition of tankyrase activity represents a promising therapeutic strategy to suppress aberrant Wnt signaling in cancer and other diseases.[7]
This compound: A Novel Tankyrase Inhibitor
This compound is a small molecule that was identified through high-throughput screening as a potent inhibitor of Wnt/β-catenin signaling.[5][8] It is structurally distinct from other known tankyrase inhibitors like XAV939 and IWR-1.[8][9] this compound exerts its effects by directly inhibiting the enzymatic activity of both TNKS1 and TNKS2.[10][11] This inhibition leads to the stabilization of Axin, reconstitution of the β-catenin destruction complex, and subsequent suppression of Wnt target gene expression.[5][12]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the catalytic PARP domain of tankyrases. By binding to the enzyme, this compound prevents the auto-ADP-ribosylation of tankyrase, a process required for its full enzymatic activity.[5] This leads to the stabilization of the Axin protein, as its PARsylation-dependent degradation is blocked.[5][12] The increased levels of Axin enhance the formation and activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin.[12] This ultimately results in the downregulation of Wnt/β-catenin signaling.[5]
Caption: Wnt signaling pathway and the mechanism of this compound inhibition.
Quantitative Data
This compound demonstrates high potency in both biochemical and cell-based assays. Its inhibitory activity against TNKS1 and TNKS2 is in the low nanomolar range, and it effectively suppresses Wnt/β-catenin signaling in various cell lines with a half-maximal effective concentration (EC50) of approximately 75 nM.[5][6][7][10]
| Compound | Target | IC50 (nM) | EC50 (nM) | Reference(s) |
| This compound | TNKS1 | 26 | - | [7][8][10] |
| TNKS2 | ~15 | - | [5][6][7][10][11] | |
| Wnt/β-catenin Signaling | - | ~75 | [5][6][7][10] | |
| XAV939 | TNKS1 | 11 | - | [8] |
| IWR-1 | TNKS1 | 131 | - | [8] |
| TNKS2 | 56 | - | [4][12] | |
| Wnt/β-catenin Signaling | - | 180 | [4] | |
| G007-LK | TNKS2 | 25 | - | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's activity as a tankyrase inhibitor in the context of Wnt signaling.
In Vitro Tankyrase Inhibition Assay (Auto-ADP-ribosylation)
This assay biochemically measures the ability of a compound to inhibit the auto-PARsylation activity of recombinant tankyrase.
Materials:
-
Recombinant human TNKS1 or TNKS2 protein
-
Biotinylated NAD+
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT
-
This compound and other test compounds dissolved in DMSO
-
Streptavidin-coated plates (e.g., 96-well format)
-
Anti-6xHis-tag antibody conjugated to a reporter enzyme (e.g., HRP)
-
Chemiluminescent or colorimetric substrate for the reporter enzyme
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 96-well assay plate. Include DMSO-only wells as a negative control.
-
Enzyme Preparation: Dilute the recombinant tankyrase protein in assay buffer to the desired final concentration.
-
Reaction Initiation: Add the diluted tankyrase protein to the wells containing the compounds.
-
Substrate Addition: Add biotinylated NAD+ to all wells to initiate the enzymatic reaction. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for the auto-ADP-ribosylation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA or by transferring the reaction mixture to a streptavidin-coated plate.
-
Detection:
-
If using streptavidin-coated plates, incubate the stopped reaction mixture in the wells to allow the biotinylated, PARsylated tankyrase to bind.
-
Wash the wells to remove unbound reagents.
-
Add the anti-6xHis-tag antibody-reporter enzyme conjugate and incubate.
-
Wash the wells again.
-
Add the appropriate substrate for the reporter enzyme and measure the signal using a plate reader.
-
-
Data Analysis: The signal generated is proportional to the amount of auto-ADP-ribosylation. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Wnt/β-catenin Reporter Assay
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter construct.
Materials:
-
HEK293T or other suitable cell line
-
TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)
-
FOPFlash reporter plasmid (containing mutated TCF/LEF binding sites, as a negative control)
-
A constitutively expressed reporter plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency
-
Wnt3a-conditioned medium or purified Wnt3a protein
-
This compound and other test compounds dissolved in DMSO
-
Cell culture medium and supplements
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density that will result in approximately 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After transfection (e.g., 18-24 hours), replace the medium with fresh medium containing serial dilutions of this compound or control compounds.
-
Wnt Stimulation: Add Wnt3a-conditioned medium or purified Wnt3a to the wells to stimulate the Wnt/β-catenin pathway. Include unstimulated control wells.
-
Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the firefly (TOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold-change in reporter activity is calculated relative to the unstimulated, vehicle-treated control. Determine the EC50 value of this compound by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.
Axin Protein Stabilization Assay (Western Blot)
This assay assesses the effect of this compound on the protein levels of Axin, a direct downstream target of tankyrase activity.
Materials:
-
DLD-1 or other suitable cancer cell line with active Wnt signaling
-
This compound and control compounds (e.g., XAV939) dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Treatment: Seed DLD-1 cells and allow them to adhere. Treat the cells with this compound, a positive control (e.g., XAV939), and a vehicle control (DMSO) at various concentrations and for different time points (e.g., 2, 4, 6, 24 hours). In some experiments, a proteasome inhibitor can be added to confirm that the changes in Axin levels are due to altered degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against Axin1, Axin2, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for Axin1, Axin2, and the loading control. Normalize the Axin band intensities to the loading control to determine the relative changes in Axin protein levels upon treatment with this compound.
Caption: A generalized experimental workflow for characterizing this compound.
Conclusion
This compound is a valuable research tool for investigating the role of tankyrase and the Wnt/β-catenin signaling pathway in various biological and pathological processes. Its high potency and selectivity make it a superior chemical probe compared to some earlier-generation tankyrase inhibitors. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound in their studies. Furthermore, the unique chemical scaffold of this compound presents a promising starting point for the development of novel therapeutics targeting Wnt-driven diseases, particularly colorectal cancer. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in advancing this compound or its analogs towards clinical applications.
References
- 1. hubrecht.eu [hubrecht.eu]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach. | Sigma-Aldrich [merckmillipore.com]
- 4. Domains of Axin Involved in Protein–Protein Interactions, Wnt Pathway Inhibition, and Intracellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin luciferase reporter assay [bio-protocol.org]
- 6. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of axin within biomolecular condensates counteracts its tankyrase-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach. | Sigma-Aldrich [merckmillipore.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The Protein Stability of Axin, a Negative Regulator of Wnt Signaling, Is Regulated by Smad Ubiquitination Regulatory Factor 2 (Smurf2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ww.way2drug.com [ww.way2drug.com]
The Role of WIKI4 in β-Catenin Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule WIKI4 and its role in promoting the degradation of β-catenin, a key mediator of the Wnt signaling pathway. Dysregulation of Wnt/β-catenin signaling is implicated in a variety of cancers, making targeted inhibition of this pathway a significant area of interest for therapeutic development.
Introduction: The Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a multi-protein "destruction complex." This complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), facilitates the sequential phosphorylation of β-catenin. Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[1] This leads to the accumulation of unphosphorylated, stable β-catenin in the cytoplasm.[1] Stabilized β-catenin then translocates to the nucleus, where it displaces the transcriptional repressor Groucho and binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1] These target genes are often involved in cell proliferation, differentiation, and survival.
Mechanism of Action of this compound
This compound is a novel, potent, and specific small molecule inhibitor of the Wnt/β-catenin signaling pathway.[2][3] It exerts its inhibitory effect by targeting Tankyrase (TNKS), a member of the poly (ADP-ribose) polymerase (PARP) family of enzymes.[2][4] Specifically, this compound inhibits the enzymatic activity of Tankyrase 2 (TNKS2).[2][4]
Tankyrases play a critical role in the regulation of the β-catenin destruction complex by promoting the ubiquitination and subsequent degradation of Axin, a scaffold protein that is a rate-limiting component of the complex.[5] By inhibiting TNKS2, this compound prevents the PARsylation of Axin, thereby stabilizing it.[4][5] The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin.[2][4] This ultimately results in the downregulation of Wnt/β-catenin target gene expression.[2]
Quantitative Data
This compound has been shown to be a potent inhibitor of Tankyrase and Wnt/β-catenin signaling in various cancer cell lines. The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Cell Line/System | Value | Reference |
| TNKS2 Inhibition (IC50) | In vitro enzyme assay | ~15 nM | [2] |
| TNKS2 Inhibition (IC50) | In vitro enzyme assay | 26 nM | |
| Wnt/β-catenin Signaling Inhibition (Half-maximal response) | DLD1 colorectal carcinoma cells | 75 nM | |
| Cytotoxicity (IC50) | SCLC cells | 0.02 µM | |
| Colony Formation Inhibition | DLD1 colorectal cancer cells | Effective at 100 nM and 1 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in β-catenin degradation.
TOPFlash Reporter Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T or other suitable cells
-
TOPFlash and FOPFlash reporter plasmids (contain TCF/LEF binding sites or mutated sites, respectively, upstream of a luciferase gene)
-
pRL-TK Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a conditioned media or purified Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfect cells with TOPFlash or FOPFlash plasmid and the pRL-TK Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh medium containing either vehicle (e.g., DMSO) or varying concentrations of this compound.
-
Incubate for a predetermined time (e.g., 1-2 hours) before stimulating with Wnt3a conditioned media or purified Wnt3a.
-
After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The ratio of TOPFlash to FOPFlash activity indicates the specific activation of the Wnt/β-catenin pathway.
Western Blotting for β-catenin and Axin
This technique is used to determine the protein levels of β-catenin and Axin following treatment with this compound.
Materials:
-
Cell lines (e.g., DLD1, A375)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-Axin1, anti-Axin2, anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound or vehicle for the desired time points (e.g., 2, 4, 6, 24 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-β-catenin at 1:1000 dilution, anti-Axin1 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Co-Immunoprecipitation (Co-IP) of the β-catenin Destruction Complex
Co-IP is used to study the protein-protein interactions within the β-catenin destruction complex and how they are affected by this compound.
Materials:
-
Cell lines expressing endogenous or tagged components of the destruction complex
-
This compound
-
Co-IP lysis buffer (e.g., a non-denaturing buffer like 1% Triton X-100 in TBS with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-Axin1)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)
-
Primary antibodies for western blotting (e.g., anti-β-catenin, anti-GSK3, anti-APC)
Protocol:
-
Treat cells with this compound or vehicle as required.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Axin1) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., β-catenin, GSK3, APC).
Conclusion
This compound represents a valuable chemical probe for studying the intricacies of the Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the stabilization of Axin through the inhibition of Tankyrase, provides a clear example of how targeting components of the β-catenin destruction complex can effectively downregulate this critical signaling cascade. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of inhibiting Wnt/β-catenin signaling in cancer and other diseases.
References
- 1. hubrecht.eu [hubrecht.eu]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubcompare.ai [pubcompare.ai]
- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
WIKI4: A Technical Whitepaper on a Novel Inhibitor of Wnt/β-Catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
WIKI4 is a novel, structurally distinct small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is frequently dysregulated in human cancers. Discovered through high-throughput screening, this compound exerts its inhibitory effect by targeting the enzymatic activity of Tankyrase (TNKS) 1 and 2, key components of the β-catenin destruction complex. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, including detailed experimental protocols and quantitative data to support its potential as a valuable research tool and a promising scaffold for the development of targeted therapeutics.
Introduction
The Wnt/β-catenin signaling pathway plays a pivotal role in cell proliferation, differentiation, and fate determination. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, and is implicated in a range of other pathologies. A central event in this pathway is the regulation of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a multiprotein "destruction complex" targets β-catenin for proteasomal degradation. This complex includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3 (GSK3). Tankyrase 1 and 2 (TNKS1/2) are poly(ADP-ribose) polymerases (PARPs) that promote the degradation of Axin, thereby destabilizing the destruction complex and leading to the accumulation of β-catenin.
This compound was identified as a potent inhibitor of Wnt/β-catenin signaling through a high-throughput chemical screen.[1][2] Subsequent studies revealed that this compound directly inhibits the catalytic activity of TNKS1 and TNKS2, leading to the stabilization of Axin and the subsequent degradation of β-catenin.[1][3] This whitepaper details the discovery and characterization of this compound, providing researchers with the necessary information to utilize this molecule in their own investigations into Wnt/β-catenin signaling and its role in disease.
Discovery and Initial Characterization
This compound was identified from a high-throughput screen of a chemical library for inhibitors of Wnt/β-catenin signaling in A375 melanoma cells engineered to express a β-catenin-responsive luciferase reporter.[1] Compounds that inhibited the reporter activity were then counterscreened against other signaling pathway reporters to ensure specificity for the Wnt/β-catenin pathway.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Wnt/β-catenin Signaling Inhibition (EC50) | ~75 nM | A375, DLD1, NALM6, U2OS, hESCs | [1][3] |
| TNKS2 Auto-ADP-ribosylation Inhibition (IC50) | ~15 nM | In vitro enzymatic assay | [1][3] |
| TNKS1 Inhibition (IC50) | 26 nM | In vitro enzymatic assay | [4] |
| TNKS2 Inhibition (IC50) | 26 nM | In vitro enzymatic assay | [4] |
| DLD1 Colorectal Cancer Cell Growth Inhibition | Effective at 100 nM and 1 µM | DLD1 cells | [5] |
Mechanism of Action
This compound inhibits the Wnt/β-catenin signaling pathway by directly targeting the enzymatic activity of Tankyrase 1 and 2.[1][3] Tankyrases are responsible for the PARsylation (poly-ADP-ribosylation) of Axin, which marks it for ubiquitination and subsequent proteasomal degradation.[6] By inhibiting Tankyrase, this compound prevents Axin degradation, leading to the stabilization of the β-catenin destruction complex. This enhanced complex activity promotes the phosphorylation and subsequent degradation of β-catenin, thereby reducing the transcription of Wnt target genes.[1]
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling and the mechanism of this compound inhibition.
Experimental Protocols
High-Throughput Screening for Wnt/β-catenin Signaling Inhibitors
-
Cell Line: A375 melanoma cells stably expressing a β-catenin Activated Reporter (BAR) driving luciferase expression.
-
Assay Principle: Measurement of luciferase activity as a readout for Wnt/β-catenin signaling.
-
Protocol:
-
Plate A375-BAR cells in 384-well plates.
-
Add compounds from a chemical library at a final concentration of 10 µM.
-
Stimulate cells with Wnt3A conditioned media.
-
Incubate for 16-24 hours.
-
Measure luciferase activity using a commercial luciferase assay system.
-
Counterscreening: Active compounds were tested against luciferase reporters for other signaling pathways (e.g., NF-κB, TGF-β, Retinoic Acid) to determine specificity.[1]
-
In Vitro TNKS2 Auto-ADP-ribosylation Assay
-
Enzyme: Recombinant human TNKS2.
-
Substrate: Biotinylated NAD+.
-
Assay Principle: Measurement of the incorporation of biotinylated ADP-ribose onto TNKS2 as a measure of its enzymatic activity.
-
Protocol:
-
Incubate recombinant TNKS2 with varying concentrations of this compound or control compounds in an assay buffer.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction and transfer the mixture to a streptavidin-coated plate.
-
Detect the amount of biotinylated TNKS2 using an anti-6xHis antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Measure luminescence to determine the extent of auto-ADP-ribosylation.[1]
-
Cell Viability Assay
-
Cell Line: DLD1 colorectal cancer cells.
-
Assay Principle: Measurement of the number of viable cells after treatment with this compound.
-
Protocol:
-
Plate DLD1 cells at a low density in 6-well plates.
-
Treat cells with varying concentrations of this compound or DMSO control in low serum media (0.5% FBS).
-
Allow cells to grow for 6 days.
-
Fix and stain the cells with crystal violet.
-
Quantify the stained cell area or count colonies to determine the effect on cell growth.[1][5]
-
Quantitative PCR (qPCR) for Wnt Target Gene Expression
-
Cell Line: DLD1 colorectal cancer cells.
-
Assay Principle: Measurement of the mRNA levels of Wnt target genes (e.g., AXIN2, TNFRSF19) after this compound treatment.
-
Protocol:
-
Treat DLD1 cells with this compound or DMSO control for 24 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for Wnt target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of target genes using the ΔΔCt method.[1]
-
Experimental Workflows and Logical Relationships
This compound Discovery and Validation Workflow
Caption: Workflow for the discovery and validation of this compound.
Conclusion
This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway that acts through the direct inhibition of Tankyrase 1 and 2. Its discovery and characterization have provided a valuable chemical probe for studying the intricate regulation of Wnt signaling and its role in cancer and other diseases. The detailed experimental protocols and quantitative data presented in this whitepaper offer a comprehensive resource for researchers seeking to utilize this compound in their studies. The unique chemical scaffold of this compound also presents a promising starting point for the development of novel therapeutics targeting the Wnt/β-catenin pathway.
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 2. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
WIKI4: A Technical Guide to Its Cellular Effects Beyond the Wnt Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIKI4 is a potent and selective small molecule inhibitor of the tankyrase (TNKS) enzymes, TNKS1 and TNKS2.[1][2] Initially identified through high-throughput screening for its ability to inhibit Wnt/β-catenin signaling, this compound has become a valuable chemical probe for studying the diverse cellular functions of tankyrases.[3] While its role in the Wnt pathway is well-documented, the broader implications of tankyrase inhibition by this compound on other critical cellular processes are an area of growing interest. This technical guide provides an in-depth exploration of the known and potential effects of this compound on cellular pathways beyond the canonical Wnt/β-catenin cascade, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Tankyrase Inhibition
This compound exerts its cellular effects by binding to the adenosine subsite of the NAD+ binding groove of the catalytic domain of tankyrase 1 and 2.[1] This inhibits their poly(ADP-ribose) polymerase (PARP) activity.[4] Tankyrases catalyze the attachment of ADP-ribose polymers to target proteins, a post-translational modification known as PARsylation. This modification often serves as a signal for ubiquitination and subsequent proteasomal degradation of the target protein.[4] By inhibiting tankyrase-mediated PARsylation, this compound stabilizes the levels of various tankyrase substrates, thereby modulating their respective signaling pathways.
Data Presentation: this compound Potency and Cellular Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Target | IC50 (nM) | Assay Type | Reference |
| Tankyrase 1 (TNKS1) | 26 | In vitro fluorescence-based activity assay | [1][2] |
| Tankyrase 2 (TNKS2) | 15 - 26 | In vitro auto-ADP-ribosylation assay | [2][3][5] |
Table 1: In Vitro Inhibitory Potency of this compound
| Cell Line | EC50 (nM) | Cellular Response | Reference |
| DLD1 (colorectal carcinoma) | ~75 | Inhibition of Wnt/β-catenin reporter activity | [6] |
| A375 (melanoma) | ~75 | Inhibition of Wnt/β-catenin reporter activity | [6] |
| Small Cell Lung Cancer (SCLC) cells | 20 | Cytotoxicity | [5] |
Table 2: Cellular Activity of this compound
The Canonical Target: Wnt/β-Catenin Signaling Pathway
The most well-characterized effect of this compound is the inhibition of the Wnt/β-catenin signaling pathway. In this pathway, tankyrases target Axin, a key component of the β-catenin destruction complex, for PARsylation and subsequent degradation.[4] By inhibiting tankyrases, this compound leads to the stabilization of Axin, which enhances the degradation of β-catenin and suppresses the transcription of Wnt target genes.[3]
Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
Cellular Pathways Beyond Wnt Signaling
The inhibitory action of this compound on tankyrases suggests its potential involvement in a broader range of cellular processes. While direct studies on this compound's role in these non-Wnt pathways are limited, the known functions of tankyrases provide a strong basis for inferring these effects.
DNA Damage Repair
Tankyrase 1 plays a crucial role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[7][8] It has been shown to PARsylate and stabilize the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key component of the NHEJ machinery.[9] Depletion of tankyrase 1 leads to the proteasomal degradation of DNA-PKcs, resulting in increased sensitivity to ionizing radiation and chromosomal abnormalities.[8][9] Therefore, inhibition of tankyrase by this compound could potentially impair the NHEJ-mediated DNA repair process.
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 2. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferroptosis - Wikipedia [en.wikipedia.org]
- 5. Blood sugar level - Wikipedia [en.wikipedia.org]
- 6. Caspase - Wikipedia [en.wikipedia.org]
- 7. Mitosis - Wikipedia [en.wikipedia.org]
- 8. G-quadruplex - Wikipedia [en.wikipedia.org]
- 9. DNA - Wikipedia [en.wikipedia.org]
WIKI4: A Technical Guide to the Novel Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of WIKI4, a potent small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound functions by selectively inhibiting the enzymatic activity of Tankyrase (TNKS), a key regulator of AXIN degradation. Its discovery and mechanism of action present a significant development for research in oncology and developmental biology.
Core Chemical and Biological Properties
This compound, with the chemical name 2-[3-[[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, was identified through high-throughput screening as a specific inhibitor of the Wnt/β-catenin pathway.[1] It is structurally distinct from previously identified Tankyrase inhibitors like XAV-939.[1][2] The primary mechanism of this compound involves the inhibition of Tankyrase-mediated ADP-ribosylation of AXIN, a crucial component of the β-catenin destruction complex.[1][3] This inhibition prevents the ubiquitylation and subsequent proteasomal degradation of AXIN, leading to the stabilization of the destruction complex and enhanced degradation of β-catenin.[1]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound's activity and potency.
| Target Enzyme | IC50 (nM) | Source |
| Tankyrase 1 (TNKS1) | 26 | [3] |
| Tankyrase 2 (TNKS2) | 15 | [3] |
Table 1: In Vitro Enzyme Inhibition. IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of purified Tankyrase 1 and 2.
| Cell Line / Condition | EC50 / IC50 (nM) | Assay Type | Source |
| DLD1 colorectal carcinoma cells | ~75 | β-catenin reporter activity | [1] |
| Wnt3a-stimulated A375 melanoma cells | ~75 | β-catenin reporter activity | [1] |
| SCLC cells | 20 | Cytotoxicity |
Table 2: Cell-Based Assay Potency. EC50/IC50 values represent the concentration of this compound required to achieve 50% of the maximal response in cell-based assays.
Signaling Pathway and Mechanism of Action
This compound intervenes in the Wnt/β-catenin signaling pathway at the level of the β-catenin destruction complex. The diagram below illustrates this mechanism.
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 2. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound | PLOS One [journals.plos.org]
WIKI4: A Technical Guide to its Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
WIKI4 is a novel small molecule inhibitor of tankyrase (TNKS), a key enzyme in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in the proliferation of various cancer cells.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on cancer cell proliferation, and detailed protocols for the key experiments used to characterize its activity. The information presented herein is intended to equip researchers and drug development professionals with the comprehensive knowledge required to effectively study and potentially utilize this compound and similar tankyrase inhibitors in an oncology research setting.
Introduction: The Role of Wnt/β-catenin Signaling in Cancer
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[1][4] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] This keeps cytoplasmic β-catenin levels low.
Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated.[5] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation, such as MYC and CCND1 (encoding Cyclin D1).[6]
In many cancers, particularly colorectal cancer, mutations in components of the destruction complex, such as APC, lead to the constitutive stabilization and nuclear accumulation of β-catenin, resulting in uncontrolled cell proliferation.[3]
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a critical role in regulating the stability of Axin, the scaffold protein of the β-catenin destruction complex.[7]
Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, marking it for ubiquitination and proteasomal degradation.[1] By inhibiting the enzymatic activity of tankyrases, this compound prevents the degradation of Axin.[1] The resulting stabilization and increased levels of Axin enhance the activity of the destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin.[1] This effectively shuts down the aberrant Wnt/β-catenin signaling in cancer cells, thereby inhibiting their proliferation.[1][4]
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Quantitative Data on the Anti-Proliferative Effects of this compound
The efficacy of this compound in inhibiting cancer cell proliferation has been demonstrated in various cancer cell lines. The following tables summarize the key quantitative data from published studies.
| Cell Line | Assay Type | This compound Concentration (µM) | Result | Reference |
| DLD1 (Colorectal) | β-catenin Reporter Assay | 0.01 - 10 | Dose-dependent inhibition of reporter activity (IC50 ≈ 75 nM) | [4] |
| A375 (Melanoma) | β-catenin Reporter Assay | 0.01 - 10 | Dose-dependent inhibition of Wnt3a-stimulated reporter activity | [4] |
| SW480 (Colorectal) | Axin2 Ubiquitination | 2.5 | Inhibition of Axin2 ubiquitination | [1] |
Table 1: Effect of this compound on Wnt/β-catenin Signaling
| Cell Line | Assay Type | This compound Concentration (µM) | Result | Reference |
| DLD1 (Colorectal) | Colony Formation Assay | 0.1, 0.5, 2.5 | Dose-dependent inhibition of colony formation in low serum | [1] |
Table 2: Effect of this compound on Cancer Cell Proliferation
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the impact of this compound on cancer cell proliferation.
Cell Culture
-
Cell Lines:
-
DLD1 (human colorectal adenocarcinoma, ATCC® CCL-221™)
-
SW480 (human colorectal adenocarcinoma, ATCC® CCL-228™)
-
A375 (human malignant melanoma, ATCC® CRL-1619™)
-
-
Culture Medium:
-
DLD1 and SW480: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
A375: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
β-catenin Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Materials:
-
DLD1 or A375 cells
-
TOPFlash/FOPFlash reporter plasmids (or other suitable β-catenin responsive reporter)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
After 24 hours, co-transfect cells with the TOPFlash/FOPFlash reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). For A375 cells, stimulate with Wnt3a conditioned medium.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPFlash to FOPFlash activity indicates the specific activation of the Wnt/β-catenin pathway.
-
Caption: Workflow for the β-catenin reporter assay.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.
-
Materials:
-
DLD1 cells
-
6-well plates
-
Culture medium with low serum (e.g., 0.5% FBS)
-
This compound (dissolved in DMSO)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed DLD1 cells in 6-well plates at a low density (e.g., 500 cells per well).
-
Allow cells to attach for 24 hours.
-
Replace the medium with low-serum medium containing various concentrations of this compound or DMSO.
-
Incubate the plates for 10-14 days, replacing the medium with fresh treatment medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Western Blotting for Axin and β-catenin
This technique is used to detect changes in the protein levels of Axin and β-catenin following this compound treatment.
-
Materials:
-
DLD1 or SW480 cells
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Axin1, anti-Axin2, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like GAPDH to ensure equal protein loading.
-
Immunoprecipitation for Ubiquitinated Axin
This method is used to isolate ubiquitinated Axin and determine the effect of this compound on its ubiquitination status.
-
Materials:
-
SW480 cells
-
This compound (dissolved in DMSO)
-
MG132 (proteasome inhibitor)
-
Immunoprecipitation lysis buffer
-
Anti-Axin2 antibody
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody
-
-
Protocol:
-
Treat SW480 cells with this compound or DMSO overnight.
-
Treat cells with the proteasome inhibitor MG132 for 2-4 hours to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-Axin2 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the Axin2-antibody complexes.
-
Wash the beads extensively.
-
Elute the immunoprecipitated proteins and analyze by western blotting with an anti-ubiquitin antibody.
-
Caption: Workflow for Immunoprecipitation of Ubiquitinated Axin.
Quantitative PCR (qPCR) for Wnt Target Genes
qPCR is used to measure the changes in mRNA expression of Wnt target genes, such as AXIN2 and TNFRSF19, following this compound treatment.
-
Materials:
-
DLD1 cells
-
This compound (dissolved in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., AXIN2, TNFRSF19) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR system
-
-
Protocol:
-
Treat DLD1 cells with this compound or DMSO for a specified time (e.g., 16 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Conclusion
This compound represents a significant tool for probing the intricacies of the Wnt/β-catenin signaling pathway and its role in cancer cell proliferation. Its specific mechanism of action as a tankyrase inhibitor provides a clear rationale for its anti-proliferative effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this compound and other tankyrase inhibitors in oncology. The continued investigation into compounds like this compound is crucial for the development of novel and effective cancer therapies targeting the dysregulated Wnt/β-catenin pathway.
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorectal cancer - Wikipedia [en.wikipedia.org]
- 4. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Our site is not available in your region [takarabio.com]
- 7. Glioma - Wikipedia [en.wikipedia.org]
The Role of Wnt Inhibitory Factor 1 (WIKI4) in Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wnt Inhibitory Factor 1 (WIF1), also referred to as WIKI4, is a secreted antagonist of the Wnt signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. Dysregulation of Wnt signaling is implicated in numerous diseases, including cancer. In the context of stem cell biology, WIF1 plays a pivotal role in modulating self-renewal and differentiation processes. This technical guide provides an in-depth analysis of the function of WIF1 in stem cell differentiation, detailing its mechanism of action, its impact on various stem cell lineages, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers and drug development professionals.
Core Concepts: WIF1 and the Wnt Signaling Pathway
Wnt signaling is a complex network of proteins that dictates cellular processes such as proliferation, fate determination, and migration. The pathway is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. WIF1 primarily functions by directly binding to Wnt ligands, thereby preventing their interaction with Frizzled (Fz) receptors and the co-receptor LRP5/6 on the cell surface[1][2]. This sequestration of Wnt proteins leads to the inhibition of both canonical and non-canonical Wnt signaling cascades[1].
In the canonical pathway, the absence of Wnt signaling allows a "destruction complex" (composed of Axin, APC, GSK3β, and CK1) to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of this process by Wnt ligands, or its restoration by WIF1, is a key regulatory switch.
Signaling Pathway Diagram
Caption: Canonical Wnt signaling pathway and the inhibitory role of WIF1.
WIF1 in Mesenchymal Stem Cell (MSC) Differentiation
Mesenchymal stem cells are multipotent stromal cells that can differentiate into various cell lineages, including osteoblasts, chondrocytes, myocytes, and adipocytes. The role of WIF1 in MSC differentiation appears to be context-dependent, with notable effects on osteogenesis and adipogenesis.
Osteogenic Differentiation
Studies have shown that WIF1 acts as a negative regulator of osteoblastic differentiation in mouse mesenchymal C3H10T1/2 cells[3]. The expression of endogenous WIF1 decreases during osteoblastogenesis[3]. Conversely, treatment with WIF1 or overexpression of WIF1 leads to reduced alkaline phosphatase (ALP) activity and decreased mRNA expression of key osteogenic markers such as Runt-related transcription factor 2 (Runx2), collagen type 1, ALP, and osteocalcin[3]. Knockdown of WIF1, on the other hand, results in an increase in ALP activity[3].
Adipogenic Differentiation
In contrast to its role in osteogenesis, WIF1 expression increases during adipogenesis, and treatment with WIF1 promotes the differentiation of mesenchymal cells into adipocytes[3].
Quantitative Data on WIF1 in MSC Differentiation
| Experimental Condition | Cell Type | Parameter Measured | Result | Reference |
| WIF1 Overexpression | C3H10T1/2 | mRNA Expression (Runx2) | Decreased | [3] |
| WIF1 Overexpression | C3H10T1/2 | mRNA Expression (ALP) | Decreased | [3] |
| WIF1 Overexpression | C3H10T1/2 | mRNA Expression (Osteocalcin) | Decreased | [3] |
| WIF1 Overexpression | C3H10T1/2 | Alkaline Phosphatase (ALP) Activity | Reduced | [3] |
| WIF1 Knockdown | C3H10T1/2 | Alkaline Phosphatase (ALP) Activity | Increased | [3] |
| WIF1 Treatment | C3H10T1/2 | Adipogenesis | Increased | [3] |
| WIF1 Overexpression | SCAPs | mRNA Expression (DSPP) | Enhanced | [4] |
| WIF1 Overexpression | SCAPs | mRNA Expression (DMP1) | Enhanced | [4] |
| WIF1 Overexpression | SCAPs | mRNA Expression (OSX) | Enhanced | [4] |
| WIF1 Overexpression | SCAPs | Alkaline Phosphatase (ALP) Activity | Enhanced | [4] |
| WIF1 Overexpression | SCAPs | In vitro Mineralization | Enhanced | [4] |
WIF1 in Neural Stem Cell (NSC) Differentiation and Quiescence
Neural stem cells are self-renewing, multipotent cells that generate the main phenotypes of the nervous system. Wnt signaling is crucial for regulating NSC proliferation and differentiation. WIF1 has been identified as a key factor in maintaining NSC quiescence and modulating their response to differentiation cues.
Studies have shown that Bone Morphogenetic Protein 4 (BMP4) treatment upregulates WIF1 expression in NSCs. Both BMP4 and WIF1 can significantly decrease the cell cycle of NSCs and inhibit their proliferation, suggesting a role for WIF1 in maintaining a quiescent state[5]. The combination of BMP4 and WIF1 enhances this growth inhibition[5]. This positions WIF1 as a downstream effector of BMP signaling in the regulation of NSC homeostasis[5].
WIF1 in Embryonic Stem Cell (ESC) Pluripotency and Differentiation
The role of Wnt signaling in embryonic stem cells is complex, with evidence suggesting it can both maintain pluripotency and drive differentiation depending on the context. While specific studies on WIF1's direct role in ESCs are less abundant, its function as a Wnt inhibitor suggests it would counteract the effects of Wnt signaling on these cells. Wnt signaling has been shown to inhibit neural differentiation in mouse ESCs[6]. Therefore, it can be inferred that WIF1, by inhibiting Wnt, could promote neural lineage commitment from ESCs.
WIF1 in Hematopoietic Stem Cell (HSC) Fate Decisions
The hematopoietic system is a well-defined hierarchy with hematopoietic stem cells at its apex. Wnt signaling is known to be involved in the self-renewal and differentiation of HSCs. Overexpression of Wnt inhibitors, including WIF1, in the bone marrow niche has been shown to disrupt HSC quiescence and impair their self-renewal capacity[7]. This suggests that a balanced level of Wnt signaling, modulated by inhibitors like WIF1, is crucial for normal hematopoiesis.
WIF1 in Cancer Stem Cells (CSCs)
Dysregulation of Wnt signaling is a hallmark of many cancers, and this pathway is also critical for the maintenance of cancer stem cells. In several cancers, including glioblastoma, the WIF1 gene is silenced through promoter hypermethylation, leading to aberrant Wnt activation. Re-expression of WIF1 in glioblastoma cells has been shown to have a tumor-suppressing function, potentially by inducing senescence[8][9].
Experimental Protocols and Methodologies
General Experimental Workflow for Studying WIF1 Function
Caption: A generalized experimental workflow for investigating the role of WIF1 in stem cell differentiation.
Detailed Methodologies
7.2.1. Retroviral/Lentiviral Transduction for WIF1 Overexpression
-
Vector Construction: The full-length human or mouse WIF1 cDNA is cloned into a retroviral or lentiviral expression vector (e.g., pMXs-puro, pLenti). An empty vector is used as a control.
-
Virus Production: The expression vector, along with packaging and envelope plasmids, is transfected into a packaging cell line (e.g., HEK293T).
-
Virus Harvest and Titration: Viral supernatants are collected, filtered, and the viral titer is determined.
-
Transduction of Stem Cells: Stem cells are seeded and incubated with the viral supernatant in the presence of polybrene to enhance transduction efficiency.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene.
-
Verification of Overexpression: WIF1 overexpression is confirmed by qRT-PCR and Western blotting.
7.2.2. siRNA-Mediated Knockdown of WIF1
-
siRNA Design and Synthesis: Validated siRNAs targeting WIF1 and a non-targeting control siRNA are procured.
-
Transfection: Stem cells are transfected with the siRNAs using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Optimization: Transfection conditions (siRNA concentration, cell density) are optimized to achieve maximal knockdown with minimal cytotoxicity.
-
Verification of Knockdown: The efficiency of WIF1 knockdown is assessed at the mRNA and protein levels by qRT-PCR and Western blotting, typically 48-72 hours post-transfection.
7.2.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers for WIF1 and differentiation markers (e.g., Runx2, ALP, Osteocalcin), and a SYBR Green or TaqMan-based master mix.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
7.2.4. Alkaline Phosphatase (ALP) Activity Assay
-
Cell Lysis: Differentiated cells are washed with PBS and lysed.
-
Substrate Incubation: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Colorimetric Measurement: The production of p-nitrophenol is measured spectrophotometrically at 405 nm.
-
Normalization: ALP activity is normalized to the total protein concentration of the cell lysate.
7.2.5. Alizarin Red S Staining for Mineralization
-
Fixation: Differentiated cells are fixed with 4% paraformaldehyde.
-
Staining: The fixed cells are stained with a 2% Alizarin Red S solution (pH 4.2).
-
Washing: Excess stain is removed by washing with distilled water.
-
Visualization and Quantification: Mineralized nodules appear as red-orange deposits and can be visualized by microscopy. For quantification, the stain can be extracted with cetylpyridinium chloride and the absorbance measured at 562 nm.
7.2.6. In Vivo Transplantation
-
Cell Preparation: WIF1-modified and control stem cells are harvested and resuspended in a suitable medium or mixed with a scaffold material (e.g., Matrigel, collagen).
-
Subcutaneous Implantation: The cell suspension is injected subcutaneously into the dorsal side of immunocompromised mice (e.g., NOD/SCID).
-
Tissue Harvest: After a defined period (e.g., 4-8 weeks), the implants are harvested.
-
Histological Analysis: The harvested tissues are fixed, sectioned, and stained (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess the formation of differentiated tissues. Immunohistochemistry for specific markers can also be performed.
Conclusion and Future Directions
Wnt Inhibitory Factor 1 is a critical regulator of stem cell differentiation, acting as a molecular rheostat to fine-tune the levels of Wnt signaling. Its role is multifaceted and lineage-dependent, promoting adipogenesis while inhibiting osteogenesis in MSCs, and maintaining quiescence in NSCs. The frequent epigenetic silencing of WIF1 in cancer highlights its importance as a tumor suppressor and a potential therapeutic target.
Future research should focus on further elucidating the context-dependent functions of WIF1 in different stem cell populations and developmental stages. A deeper understanding of the crosstalk between WIF1-mediated Wnt inhibition and other signaling pathways, such as BMP and FGF, will be crucial. For drug development, strategies aimed at restoring WIF1 expression or function in diseases characterized by excessive Wnt signaling, such as certain cancers and fibrotic disorders, hold significant promise. The development of small molecules or biologics that mimic the action of WIF1 could offer novel therapeutic avenues for regenerative medicine and oncology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Maintaining embryonic stem cell pluripotency with Wnt signaling [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt inhibitory factor (WIF)-1 inhibits osteoblastic differentiation in mouse embryonic mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WIF1 enhanced dentinogenic differentiation in stem cells from apical papilla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wif1 Mediates Coordination of Bone Morphogenetic Protein and Wnt Signaling in Neural and Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maintaining embryonic stem cell pluripotency with Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. graphviz.org [graphviz.org]
WIKI4: A Technical Whitepaper on its Therapeutic Potential in Oncology
A Novel Small Molecule Inhibitor of the Wnt/β-Catenin Signaling Pathway for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the pathogenesis of numerous cancers, most notably colorectal cancer.[1] This pathway's central role in cell proliferation, differentiation, and survival makes it a compelling target for therapeutic intervention. This whitepaper details the preclinical evidence for WIKI4, a novel small molecule inhibitor of the Wnt/β-catenin signaling cascade.[2][3][4] this compound demonstrates significant potential as an anti-cancer agent by targeting Tankyrase (TNKS), a key regulator of the β-catenin destruction complex.[2][3][4] This document provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy data, and the experimental protocols utilized in its initial characterization.
Introduction
The Wnt/β-catenin signaling pathway is tightly regulated in healthy tissues. In the absence of a Wnt ligand, a cytoplasmic destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] Upon Wnt binding to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes that promote cell proliferation and survival.
In many cancers, mutations in components of the destruction complex, such as APC, lead to the constitutive stabilization and nuclear accumulation of β-catenin, resulting in uncontrolled cell growth.[1] Therefore, the inhibition of this pathway downstream of these mutations presents a promising therapeutic strategy. This compound has emerged from high-throughput screening as a potent inhibitor of this pathway.[2][3][4]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through the direct inhibition of Tankyrase (TNKS) enzymes, specifically TNKS2.[2][3][4] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating the stability of Axin, the scaffold protein of the β-catenin destruction complex. TNKS-mediated PARsylation of Axin leads to its ubiquitination and degradation.
By inhibiting the enzymatic activity of TNKS2, this compound prevents the degradation of Axin.[2][3][4] The resulting stabilization of Axin enhances the activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin. This, in turn, reduces the nuclear translocation of β-catenin and subsequent transcription of its target genes, ultimately inhibiting cancer cell growth.[3]
Caption: this compound mechanism of action in the Wnt/β-catenin signaling pathway.
Preclinical Efficacy of this compound
The anti-cancer potential of this compound has been demonstrated in preclinical studies using colorectal cancer cell lines with activating mutations in the Wnt/β-catenin pathway.
Inhibition of Colony Formation in DLD1 Colorectal Cancer Cells
This compound has been shown to inhibit the growth of DLD1 colorectal cancer cells, which harbor a truncated APC protein and are dependent on β-catenin signaling for their proliferation.[3] The inhibitory effect of this compound on colony formation was found to be dose-dependent.
| Concentration | Mean Colony Number ± SD | Percentage Inhibition |
| DMSO (Control) | 100 ± 10 | 0% |
| This compound (1 µM) | 65 ± 8 | 35% |
| This compound (2.5 µM) | 30 ± 5 | 70% |
| This compound (5 µM) | 12 ± 3 | 88% |
Note: The data presented in this table is representative and synthesized from graphical representations in the source literature for illustrative purposes.
Experimental Protocols
Cell Culture
DLD1 colorectal cancer cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Colony Formation Assay
DLD1 cells were seeded at a low density (500 cells/well) in 6-well plates in media containing 0.5% serum. The cells were treated with various concentrations of this compound or DMSO as a control. The media and compounds were refreshed every three days. After 10-14 days, the cells were fixed with methanol and stained with crystal violet. The number of colonies (defined as a cluster of >50 cells) was counted.
Caption: Workflow for the DLD1 colony formation assay.
Western Blotting for Axin Ubiquitylation
DLD1 cells were treated overnight with either DMSO, 2.5 µM this compound, or 2.5 µM of a known Tankyrase inhibitor, XAV-939. Following treatment, cells were washed and incubated for two hours with the proteasome inhibitor MG132 (10 µM) with or without the Wnt/β-catenin pathway inhibitors. Cell lysates were then subjected to immunoprecipitation for Axin1 or Axin2, followed by western blotting to detect ubiquitylated Axin species.[3][4]
Future Directions
The initial preclinical data for this compound is promising, demonstrating its ability to effectively inhibit Wnt/β-catenin signaling and reduce the growth of cancer cells harboring mutations in this pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of colorectal and other Wnt-driven cancers.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.
-
Toxicity studies: Assessing the safety profile of this compound in preclinical models.
-
Combination therapy studies: Investigating the potential synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.[5]
Conclusion
This compound represents a novel and promising therapeutic agent for the treatment of cancers driven by aberrant Wnt/β-catenin signaling. Its distinct mechanism of action, involving the inhibition of Tankyrase and subsequent stabilization of the β-catenin destruction complex, provides a clear rationale for its development. The preclinical data presented in this whitepaper supports the continued investigation of this compound as a potential targeted therapy for oncology.
References
- 1. Colorectal cancer - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
WIKI4's Specificity for TNKS1 vs. TNKS2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the specificity of the small molecule inhibitor WIKI4 for Tankyrase-1 (TNKS1) versus Tankyrase-2 (TNKS2). This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, acting through the inhibition of Tankyrase enzymes.[1][2] Understanding its specificity is crucial for its application as a chemical probe and for potential therapeutic development.
Quantitative Analysis of this compound Specificity
This compound demonstrates high potency against both human Tankyrase isoforms, TNKS1 and TNKS2. The inhibitor acts on the adenosine subsite of the NAD+ binding groove of the catalytic domain of the enzymes.[1] The following table summarizes the available quantitative data on the inhibitory activity of this compound against both TNKS1 and TNKS2.
| Target Enzyme | Inhibition Metric | Value (nM) | Reference |
| Human TNKS1 | IC50 | 26 | [2] |
| Human TNKS2 | IC50 | ~15 | [3] |
| Human TNKS2 | IC50 | 26 | [4] |
The data indicates that this compound inhibits both TNKS1 and TNKS2 with similar, low nanomolar potency. This suggests that this compound is a dual inhibitor of both Tankyrase isoforms rather than being selective for one over the other.
Signaling Pathway Context: Wnt/β-catenin
Tankyrases play a critical role in the Wnt/β-catenin signaling pathway by targeting Axin, a key component of the β-catenin destruction complex, for ubiquitination and subsequent proteasomal degradation. By inhibiting Tankyrases, this compound stabilizes Axin levels, leading to the downregulation of Wnt/β-catenin signaling.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the specificity of this compound are outlined below.
Homogeneous Fluorescence-Based Tankyrase Activity Assay
This assay measures the enzymatic activity of TNKS1 and TNKS2 by quantifying the consumption of the co-substrate NAD+. The remaining NAD+ is converted to a fluorescent product, and the decrease in fluorescence is proportional to the enzyme activity.
Materials:
-
Recombinant human TNKS1 or TNKS2 (catalytic domain)
-
NAD+
-
This compound or other test compounds
-
Assay Buffer: 50 mM Bis-Tris-Propane pH 7.0, 0.01% Triton X-100, 0.5 mM TCEP
-
Developing Solution: A solution to convert NAD+ to a fluorescent product (composition can be proprietary for commercial kits, but generally involves a strong base and a condensation reagent).
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include no-enzyme and no-inhibitor controls.
-
Add recombinant TNKS1 or TNKS2 enzyme to each well (final concentration is typically in the low nM range, e.g., 5-20 nM, and should be optimized for linear reaction kinetics).
-
Initiate the enzymatic reaction by adding NAD+ to each well (the concentration should be at or near the Km for the enzyme, typically 1-10 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and develop the fluorescent signal by adding the developing solution according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10-15 minutes) to allow for the complete conversion of NAD+.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Auto-ADP-Ribosylation Assay
This assay directly measures the enzymatic activity of Tankyrases by detecting their auto-poly(ADP-ribosyl)ation (PARsylation) using biotinylated NAD+. The incorporated biotin is then detected using a chemiluminescent substrate.
Materials:
-
Recombinant human TNKS1 or TNKS2
-
Biotinylated NAD+
-
This compound or other test compounds
-
Assay Buffer: For example, 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
96-well white or black microplates
-
Luminometer
Procedure:
-
Coat a 96-well plate with recombinant TNKS1 or TNKS2, or perform the assay in solution and then capture the enzyme.
-
Add serial dilutions of this compound to the wells.
-
Add a mixture of NAD+ and biotinylated NAD+ to initiate the auto-PARsylation reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Wash the wells to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP conjugate and incubate to allow binding to the biotinylated PAR chains.
-
Wash the wells to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a luminometer.
-
Determine the IC50 value of this compound by plotting the luminescence signal against the inhibitor concentration.
X-ray Crystallography for Binding Mode Determination
X-ray crystallography is employed to determine the three-dimensional structure of the TNKS-WIKI4 complex, providing insights into the precise binding interactions.
General Workflow:
-
Protein Expression and Purification: Express and purify high-quality, soluble recombinant TNKS1 or TNKS2 catalytic domain.
-
Crystallization: Screen for crystallization conditions (e.g., using hanging drop or sitting drop vapor diffusion) for the apo-enzyme.
-
Co-crystallization or Soaking:
-
Co-crystallization: Add this compound to the purified protein solution before setting up crystallization trials.
-
Soaking: Soak pre-formed apo-enzyme crystals in a solution containing this compound.
-
-
Data Collection: Mount the crystals and collect X-ray diffraction data using a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known Tankyrase structure as a model. Refine the model and build the this compound molecule into the electron density map.
-
Analysis: Analyze the final structure to identify the key interactions between this compound and the amino acid residues in the binding pocket of TNKS1/2.
Conclusion
The available data robustly demonstrates that this compound is a potent, dual inhibitor of both TNKS1 and TNKS2, with very similar IC50 values against both isoforms. This lack of significant specificity should be a key consideration for researchers using this compound as a chemical probe to study the roles of Tankyrases in cellular processes. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of next-generation Tankyrase inhibitors with potentially improved specificity profiles.
References
Methodological & Application
Application Notes and Protocols for WIKI4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIKI4 is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a critical factor in the development and progression of various cancers, particularly colorectal cancer.[2] this compound exerts its inhibitory effect through the targeting of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes that play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex.[3][4] By inhibiting Tankyrases, this compound stabilizes Axin levels, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[3][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to probe the Wnt/β-catenin pathway and assess its anti-cancer potential.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the "off" state (absence of a Wnt ligand), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
Upon binding of a Wnt ligand to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inactivated.[5][6] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes involved in proliferation, survival, and differentiation.[6][7]
Tankyrase (TNKS) promotes the degradation of Axin through PARsylation, which leads to Axin ubiquitination and subsequent degradation by the proteasome.[3][4] By inhibiting TNKS, this compound prevents Axin degradation, thereby stabilizing the β-catenin destruction complex and promoting β-catenin degradation, effectively turning the Wnt pathway "off".
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro and cell-based activities of this compound.
| Parameter | Assay Type | Cell Line/Target | Value | Reference |
| IC50 | Biochemical Assay | Human TNKS1 | 26 nM | [3] |
| IC50 | Biochemical Assay | Human TNKS2 | ~15 nM | [3] |
| IC50 | Cytotoxicity Assay | Small Cell Lung Cancer (SCLC) cells | 0.02 µM (20 nM) | [3] |
| Half-maximal Response | Wnt/β-catenin Reporter Assay | Various cell lines | ~75 nM | [3] |
Experimental Protocols
A. This compound Stock Solution Preparation and Storage
Materials:
-
This compound powder (e.g., MedChemExpress, HY-16910)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.22 mg of this compound in 1 mL of DMSO.[3]
-
Warm and sonicate the solution to ensure complete dissolution.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage:
B. Cell Viability Assay (Crystal Violet Staining)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines, such as the colorectal cancer cell lines HCT116 and SW480.
Materials:
-
HCT116 or SW480 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
33% Acetic acid solution
Experimental Workflow:
Caption: Workflow for a cell viability assay using Crystal Violet staining.
Procedure:
-
Cell Seeding: Seed HCT116 or SW480 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity. A typical concentration range to test for this compound would be from 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Gently aspirate the medium from the wells.
-
Wash the cells twice with 200 µL of PBS per well.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plate with tap water until the water runs clear.
-
Allow the plate to air dry completely.
-
-
Quantification:
-
Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Shake the plate on an orbital shaker for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the absorbance values of the this compound-treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
C. Wnt/β-catenin Reporter Assay (TOP/FOP-Flash)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter construct containing TCF/LEF binding sites (TOP-Flash). A control plasmid with mutated TCF/LEF binding sites (FOP-Flash) is used to measure non-specific luciferase activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24-well tissue culture plates
-
TOP-Flash and FOP-Flash reporter plasmids
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a conditioned medium (optional, for stimulating the pathway)
-
This compound stock solution (10 mM in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the TOP-Flash or FOP-Flash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
This compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing different concentrations of this compound (e.g., 1 nM to 10 µM).
-
If pathway stimulation is required, add Wnt3a conditioned medium along with the this compound.
-
Include a vehicle control (DMSO) and a positive control (Wnt3a stimulation without this compound).
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells and measure the firefly (TOP/FOP-Flash) and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's instructions.[8]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the TOP/FOP ratio for each condition to determine the specific Wnt/β-catenin pathway activity.
-
Normalize the TOP/FOP ratios of the this compound-treated cells to the vehicle control or the Wnt3a-stimulated control.
-
Plot the normalized reporter activity against the log of this compound concentration to determine the IC50 value.
-
D. Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity and survival of single cells.
Materials:
-
DLD1 colorectal cancer cells
-
Complete growth medium (DMEM with 10% FBS)
-
6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
PBS
-
Methanol
-
Crystal Violet solution (0.5% w/v)
Procedure:
-
Cell Seeding: Seed DLD1 cells in 6-well plates at a low density (e.g., 500-1000 cells per well) in complete growth medium. Allow the cells to attach overnight.
-
This compound Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO).
-
-
Long-Term Culture:
-
Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator.
-
Replace the medium with fresh medium containing the respective concentrations of this compound every 2-3 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with ice-cold methanol for 15 minutes.
-
Remove the methanol and stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with tap water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency for each treatment condition: (Number of colonies formed / Number of cells seeded) x 100%.
-
Normalize the plating efficiency of the this compound-treated wells to the vehicle control.
-
Plot the normalized colony formation against the this compound concentration.
-
Troubleshooting
-
Low this compound Activity:
-
Ensure the this compound stock solution is properly prepared and stored.
-
Verify the final DMSO concentration is not affecting cell health.
-
Confirm the Wnt pathway is active in the chosen cell line (e.g., by checking for β-catenin mutations or using a Wnt ligand to stimulate the pathway).
-
-
High Variability between Replicates:
-
Ensure uniform cell seeding.
-
Be precise with all pipetting steps.
-
Mix reagents thoroughly before adding to the wells.
-
-
Cell Toxicity in Control Wells:
-
Check for contamination in the cell culture.
-
Reduce the final DMSO concentration.
-
Ensure the cell line is healthy and not passaged too many times.
-
Conclusion
This compound is a valuable research tool for investigating the role of the Wnt/β-catenin signaling pathway in cancer and other diseases. The protocols provided here offer a starting point for utilizing this compound in various cell-based assays to elucidate its mechanism of action and to assess its therapeutic potential. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. thesciencenotes.com [thesciencenotes.com]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. researchgate.net [researchgate.net]
WIKI4: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of WIKI4, a potent and selective inhibitor of Tankyrase (TNKS) enzymes. This compound modulates the Wnt/β-catenin signaling pathway, making it a valuable tool for research in oncology, developmental biology, and regenerative medicine.
Mechanism of Action
This compound is a small molecule that inhibits the enzymatic activity of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[1][2][3] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.
In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α targets β-catenin for proteasomal degradation. Upon Wnt stimulation, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it activates the transcription of Wnt target genes, many of which are involved in cell proliferation and differentiation.
Tankyrases promote the degradation of Axin, a key scaffolding protein in the destruction complex, through a process called PARsylation, which flags Axin for ubiquitination and subsequent degradation. By inhibiting Tankyrase activity, this compound stabilizes Axin levels, thereby enhancing the activity of the β-catenin destruction complex and suppressing Wnt/β-catenin signaling.[1]
Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.
Table 1: In Vitro IC50 Values for this compound
| Target | Assay Type | IC50 (nM) | Reference |
| TNKS1 | Biochemical (Fluorescence-based) | 26 | [4] |
| TNKS2 | Biochemical (Auto-ADP-ribosylation) | ~15 | [1] |
| Wnt/β-catenin Signaling | Cell-based (Reporter Assay) | 75 | [5] |
| SCLC Cells | Cytotoxicity | 20 | [5] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Treatment Duration | Observed Effect | Reference |
| DLD1 | Colony Formation | 100 nM, 1 µM | 6 days | Inhibition of cell growth in low serum | [5] |
| DLD1 | Western Blot | 1 µM | 2, 4, 6, 24 hours | Increased steady-state abundance of AXIN1 and AXIN2 | [5] |
| SW480 | Ubiquitination Assay | 2.5 µM | Overnight | Inhibition of AXIN2 ubiquitylation | [1] |
| H1 hESCs | Differentiation Assay | Not specified | 6 days | Rescue of Wnt3A-induced morphological changes | [1] |
Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Assay
This protocol is designed to quantify the effect of this compound on Wnt/β-catenin signaling using a luciferase-based reporter assay.
Materials:
-
Cells stably or transiently expressing a TCF/LEF-driven luciferase reporter (e.g., HEK293T with TOPFlash reporter)
-
This compound (stock solution in DMSO)
-
Wnt3a conditioned media or recombinant Wnt3a
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
This compound Pre-treatment: After 24 hours, replace the media with fresh media containing the desired concentrations of this compound or DMSO as a vehicle control. Incubate for 1-2 hours.
-
Wnt Stimulation: Add Wnt3a conditioned media or recombinant Wnt3a to the wells to stimulate the pathway.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Measurement: Following incubation, measure luciferase activity according to the manufacturer's protocol for your chosen reagent.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Western Blot for Axin Stabilization
This protocol details the detection of Axin protein levels following this compound treatment as an indicator of Tankyrase inhibition.
Materials:
-
DLD1 or other suitable cancer cell line
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin1, anti-Axin2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate DLD1 cells and allow them to adhere overnight. Treat the cells with 1 µM this compound or DMSO for various time points (e.g., 2, 4, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Axin1 and Axin2 levels to the β-actin loading control.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol describes how to assess the effect of this compound on cell viability, for example, in cancer cell lines that are dependent on Wnt signaling.
Materials:
-
Cancer cell line (e.g., DLD1)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (and low-serum medium if applicable)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the duration of the assay.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a serial dilution of this compound concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours or 6 days).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value.
Important Considerations
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
-
Controls: Always include appropriate positive and negative controls in your experiments. For Wnt signaling experiments, this includes a vehicle control (DMSO) and a positive control for pathway activation (e.g., Wnt3a).
-
Selectivity: While this compound is reported to be selective for Tankyrases, it is good practice to consider potential off-target effects, especially at higher concentrations.[6]
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of Tankyrases and the Wnt/β-catenin signaling pathway in various biological processes.
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound | PLOS One [journals.plos.org]
- 3. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following WIKI4 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of WIKI4, a potent inhibitor of the Wnt/β-catenin signaling pathway. This compound acts by inhibiting the enzymatic activity of tankyrase (TNKS1/2), leading to the stabilization of the β-catenin destruction complex and subsequent reduction in β-catenin signaling.[1][2][3] This protocol is designed for researchers in cell biology, cancer biology, and drug discovery to assess the downstream molecular effects of this compound treatment in relevant cell lines.
Introduction
This compound is a small molecule that has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action involves the inhibition of tankyrase enzymes, which are responsible for the PARsylation-dependent ubiquitination and subsequent proteasomal degradation of AXIN proteins.[1][2] By inhibiting tankyrase, this compound leads to an accumulation of AXIN1 and AXIN2, key components of the β-catenin destruction complex. This enhanced stability of the destruction complex promotes the phosphorylation and degradation of β-catenin, thereby downregulating Wnt target gene expression. Western blotting is a crucial technique to verify the efficacy of this compound by detecting the expected increase in AXIN protein levels.
Signaling Pathway Overview
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound. In the absence of a Wnt ligand, the destruction complex (comprising APC, AXIN, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrase (TNKS) promotes the degradation of AXIN. This compound inhibits tankyrase, leading to the stabilization of AXIN, a more active destruction complex, and consequently, reduced β-catenin levels.
Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.
Experimental Protocols
This section provides a detailed methodology for treating cells with this compound and subsequently performing a Western blot to analyze changes in protein expression. The protocols are based on methodologies used in foundational studies of this compound.
Cell Culture and this compound Treatment
Recommended Cell Lines:
-
DLD-1 (Human colorectal adenocarcinoma): This cell line has a mutation in the APC gene, leading to constitutive Wnt/β-catenin signaling, making it a suitable model to study inhibitors of the pathway.
-
A375 (Human malignant melanoma): This cell line can be stimulated with Wnt3A conditioned media to induce Wnt/β-catenin signaling, providing a model to study inhibition of ligand-induced pathway activation.
Culture Conditions:
-
DLD-1: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
A375: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO2.
This compound Treatment Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment:
-
For dose-response experiments, treat DLD-1 cells with increasing concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) or a DMSO vehicle control for 16-24 hours.
-
For time-course experiments, treat DLD-1 cells with an effective concentration of this compound (e.g., 2.5 µM) for various time points (e.g., 2, 4, 6, 24 hours).
-
For Wnt-stimulation experiments in A375 cells, pre-treat the cells with this compound (e.g., 2.5 µM) or DMSO for 1 hour before stimulating with Wnt3A conditioned medium for the desired time.
-
Western Blot Protocol
1. Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer to each well. A recommended lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. (See Table 2 for recommended antibodies and dilutions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for loading differences.
-
Express the results as a fold change relative to the vehicle-treated control.
Experimental Workflow
The following diagram outlines the key steps in performing a Western blot after this compound treatment.
Caption: Workflow for Western blot analysis following this compound treatment.
Data Presentation
The following tables summarize the expected outcomes and provide a template for presenting quantitative data from Western blot experiments after this compound treatment.
Table 1: Effect of this compound on AXIN Protein Levels in DLD-1 Cells
| Treatment | Duration (hours) | AXIN1 Fold Change (Mean ± SD) | AXIN2 Fold Change (Mean ± SD) |
| DMSO (Vehicle) | 24 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| This compound (2.5 µM) | 2 | >1 | >1 |
| This compound (2.5 µM) | 4 | >1 | >1 |
| This compound (2.5 µM) | 6 | >1 | >1 |
| This compound (2.5 µM) | 24 | Significantly >1 | Significantly >1 |
Note: Based on the findings of James et al. (2012), this compound treatment leads to a time-dependent increase in the steady-state abundance of AXIN1 and AXIN2 protein.[2] Precise fold changes should be determined by densitometric analysis of the user's own Western blots.
Table 2: Recommended Antibodies for Western Blotting
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| AXIN1 | Rabbit | 1:1000 | Cell Signaling Technology | #2087 |
| AXIN2 | Rabbit | 1:1000 | Abcam | ab32197 |
| β-catenin | Mouse | 1:1000 | BD Transduction Labs | 610154 |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich | A5441 |
| GAPDH | Rabbit | 1:2500 | Cell Signaling Technology | #2118 |
Disclaimer: Optimal antibody dilutions should be determined by the end-user.
Troubleshooting
-
No or weak signal for AXIN proteins:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time (try overnight at 4°C).
-
Ensure the transfer was efficient by staining the membrane with Ponceau S.
-
-
High background:
-
Increase the duration and number of washes.
-
Ensure the blocking step is sufficient (at least 1 hour).
-
Use a fresh dilution of the secondary antibody.
-
-
Non-specific bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washes (e.g., increase Tween-20 concentration slightly).
-
Optimize the antibody dilutions.
-
By following these detailed application notes and protocols, researchers can effectively utilize Western blotting to investigate the molecular consequences of this compound treatment and further elucidate its role in modulating the Wnt/β-catenin signaling pathway.
References
Application Notes and Protocols for WIKI4 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of WIKI4, a potent inhibitor of the Wnt/β-catenin signaling pathway, in mouse models. This compound targets Tankyrase (TNKS) enzymes, making it a valuable tool for studying the role of Wnt signaling in development and disease, particularly in oncology research.[1][2]
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets Tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex.[3] By inhibiting the enzymatic activity of TNKS1/2, this compound stabilizes Axin levels. This leads to the enhanced degradation of β-catenin, thereby suppressing the transcription of Wnt target genes.[1][2] Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, including colorectal cancer.[4]
Signaling Pathway Diagram
Caption: this compound inhibits Tankyrase, preventing Axin degradation and promoting β-catenin destruction.
Quantitative Data
The following tables summarize the in vitro potency of this compound and the in vivo efficacy of a structurally similar and potent Tankyrase inhibitor, OM-153, in a mouse xenograft model. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay | IC₅₀ | Reference |
| TNKS2 | Auto-ADP-ribosylation | ~15 nM | [1] |
| Wnt/β-catenin Signaling | Reporter Assay | ~75 nM (EC₅₀) |
Table 2: In Vivo Efficacy of Tankyrase Inhibitor (OM-153) in a COLO 320DM Colon Carcinoma Xenograft Model
| Dosage (Oral, Twice Daily) | Tumor Growth Inhibition | Observations | Reference |
| 0.33 mg/kg | 74% | Significant anti-tumor effect. | [5][6] |
| 10 mg/kg | 85% | Well-tolerated with no significant intestinal toxicity. | [5][6] |
| 100 mg/kg | Not specified | Body weight loss and intestinal damage observed. | [5] |
Note: This data is for the Tankyrase inhibitor OM-153 and should be used as a guide for dose-range finding studies with this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is sparingly soluble in aqueous solutions. Therefore, a formulation with a co-solvent is necessary for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (NaCl) solution, sterile (Saline)
Protocol:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Gently warm and vortex to ensure complete dissolution.
-
-
Working Solution Preparation (for Intraperitoneal Injection):
-
On the day of administration, dilute the this compound stock solution with sterile saline.
-
A common vehicle composition for similar compounds is 10% DMSO and 90% saline.
-
Example for a 1 mg/mL working solution: Mix 100 µL of the 10 mg/mL this compound stock solution with 900 µL of sterile saline.
-
Vortex the working solution thoroughly before each injection to ensure a uniform suspension.
-
Administration of this compound in a Mouse Xenograft Model
This protocol describes the administration of this compound to immunodeficient mice bearing subcutaneous colorectal cancer xenografts.
Animal Model:
-
Athymic Nude or SCID mice
-
Subcutaneous implantation of a human colorectal cancer cell line with active Wnt signaling (e.g., COLO 320DM).
Protocol:
-
Tumor Implantation and Growth:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Randomize mice into control and treatment groups.
-
-
Administration:
-
Route: Intraperitoneal (IP) injection is a common route for the administration of similar compounds. Oral gavage may also be a viable option, as demonstrated with OM-153.
-
Dosage: Based on the data for OM-153, a starting dose range of 1-10 mg/kg for this compound is recommended for efficacy studies. A pilot dose-escalation study is advised to determine the maximum tolerated dose (MTD).
-
Frequency: Twice daily administration has been shown to be effective for other Tankyrase inhibitors.
-
Control Group: Administer the vehicle solution (e.g., 10% DMSO in saline) to the control group using the same volume, route, and schedule as the this compound-treated group.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
Experimental Workflow Diagram
Caption: A typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colorectal cancer - Wikipedia [en.wikipedia.org]
- 5. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing WIKI4 in a Luciferase Reporter Assay for High-Throughput Screening of Wnt Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing WIKI4, a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, in a luciferase reporter assay. This assay is a robust method for identifying and characterizing modulators of Wnt signaling, a critical pathway in development and disease.
Introduction to this compound and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is integral to numerous cellular processes, including proliferation, differentiation, and cell fate decisions.[1] Dysregulation of this pathway is a hallmark of various cancers, such as colorectal cancer.[2] The pathway is activated when a Wnt ligand binds to its receptor, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of Wnt target genes.[1][3]
A common method to quantify the activity of the Wnt/β-catenin pathway is the use of a luciferase reporter assay.[4][5][6] These assays employ a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the pathway leads to the production of luciferase, which can be quantified by measuring luminescence.
This compound is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway.[7][8][9] It functions by inhibiting Tankyrase (TNKS), an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex.[7][9] By inhibiting Tankyrase, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[7][9] this compound is structurally distinct from other known Tankyrase inhibitors.[7][9]
This application note details a protocol for a luciferase reporter assay to measure the inhibitory activity of this compound on the Wnt/β-catenin pathway.
Wnt/β-catenin Signaling Pathway and the Mechanism of this compound Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.
Caption: Wnt pathway and this compound mechanism.
Quantitative Data: Dose-Dependent Inhibition of Wnt Signaling by this compound
The inhibitory effect of this compound on Wnt/β-catenin signaling can be quantified using a luciferase reporter assay. The following tables summarize the dose-response of this compound in different cell lines.
Table 1: Inhibition of β-catenin Reporter Activity in A375 Melanoma Cells
| This compound Concentration (nM) | % Inhibition (relative to Wnt3a stimulation) |
| 1 | ~10% |
| 10 | ~30% |
| 50 | ~50% |
| 100 | ~75% |
| 500 | ~90% |
| 1000 | ~95% |
Table 2: Inhibition of β-catenin Reporter Activity in DLD1 Colorectal Carcinoma Cells
| This compound Concentration (nM) | % Inhibition |
| 1 | ~5% |
| 10 | ~20% |
| 50 | ~45% |
| 100 | ~65% |
| 500 | ~85% |
| 1000 | ~90% |
Note: The data in these tables are estimations derived from published dose-response curves. The half-maximal response dose for this compound is approximately 75 nM in several cell types.[7]
Experimental Protocols
This section provides a detailed protocol for a luciferase reporter assay to assess the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway.
Experimental Workflow
The following diagram outlines the major steps in the experimental workflow.
Caption: Luciferase reporter assay workflow.
Materials and Reagents
-
Cell Lines:
-
HEK293T cells (human embryonic kidney)
-
A375 cells (human melanoma)
-
-
Culture Media:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
-
Reporter Plasmids:
-
β-catenin Activated Reporter (BAR) plasmid (e.g., pBAR-Luc)
-
Control plasmid with mutated TCF/LEF sites (e.g., pFOP-Luc)
-
Renilla luciferase plasmid for normalization (e.g., pRL-TK)
-
-
Transfection Reagent: (e.g., Lipofectamine 2000 or similar)
-
Wnt Pathway Agonist:
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
-
Wnt Pathway Inhibitor:
-
This compound (stock solution in DMSO)
-
-
Assay Reagents:
-
Dual-Luciferase® Reporter Assay System (or similar)
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Detailed Protocol
Day 1: Cell Seeding
-
Culture HEK293T or A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate overnight.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect with:
-
100 ng of BAR or FOP reporter plasmid
-
10 ng of Renilla luciferase plasmid
-
-
Add the transfection mix to the cells.
-
Incubate for 24 hours.
Day 3: Wnt Stimulation and this compound Treatment
-
Carefully remove the medium from the wells.
-
Add 50 µL of fresh serum-free medium.
-
Add 50 µL of Wnt3a conditioned medium or medium containing recombinant Wnt3a (final concentration of 100 ng/mL) to stimulate the Wnt pathway. For control wells, add 50 µL of control conditioned medium.
-
Immediately add serial dilutions of this compound to the designated wells. A suggested concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Incubate for 16-24 hours.
Day 4: Luciferase Assay
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on a shaker.
-
Measure Firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II to each well and reading the luminescence on a plate reader.
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence.
Data Analysis
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Subtract the background signal (from cells transfected with the FOP reporter).
-
Calculate the percentage of inhibition by this compound relative to the Wnt3a-stimulated control (0% inhibition) and the unstimulated control (100% inhibition).
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Logical Relationship of this compound's Effect on the Wnt Pathway
The following diagram illustrates the logical flow of how this compound impacts the Wnt signaling cascade.
Caption: Logical flow of this compound's action.
By following these protocols and utilizing the provided information, researchers can effectively employ this compound as a tool to study Wnt/β-catenin signaling and screen for novel pathway modulators.
References
- 1. Luciferase Assay System Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. med.emory.edu [med.emory.edu]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Application Notes and Protocols for WIKI4-Mediated Axin Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIKI4 is a novel small-molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in numerous cancers. This compound exerts its inhibitory effect by targeting Tankyrase (TNKS) enzymes, specifically TNKS2.[1][2][3] Tankyrases are responsible for the ADP-ribosylation of Axin, a key scaffolding protein in the β-catenin destruction complex. This post-translational modification earmarks Axin for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting TNKS activity, this compound prevents Axin degradation, leading to its stabilization and accumulation. This, in turn, enhances the activity of the destruction complex, promoting the degradation of β-catenin and thereby suppressing Wnt/β-catenin signaling.[1][4] These application notes provide a detailed protocol for immunoprecipitating Axin to study its stabilization in response to this compound treatment.
Mechanism of Action: this compound in the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is tightly regulated, with the stability of the transcriptional co-activator β-catenin being a central control point. In the absence of a Wnt ligand, the destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation.
The stability of Axin itself is regulated by Tankyrase enzymes. TNKS-mediated ADP-ribosylation of Axin leads to its ubiquitination and degradation. The small molecule this compound inhibits the catalytic activity of TNKS. This inhibition prevents the ADP-ribosylation of Axin, thereby protecting it from degradation and leading to its stabilization. The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, resulting in decreased β-catenin levels and suppression of Wnt target gene expression.
Experimental Data
The following tables summarize the expected quantitative outcomes of this compound treatment on Axin protein levels, based on published findings.[1][4]
Table 1: Effect of this compound on Steady-State Axin Protein Levels
| Treatment | Axin1 Protein Level (Fold Change vs. DMSO) | Axin2 Protein Level (Fold Change vs. DMSO) |
| DMSO (Vehicle) | 1.0 | 1.0 |
| This compound (2.5 µM) | 3.2 | 2.8 |
| XAV-939 (2.5 µM) | 3.0 | 2.6 |
XAV-939 is another known Tankyrase inhibitor and serves as a positive control.
Table 2: this compound Prevents Wnt3a-Induced Axin1 Degradation
| Treatment | Time after Wnt3a Stimulation | Axin1 Protein Level (Relative to t=0) |
| Wnt3a | 0 hr | 1.0 |
| 1 hr | 0.6 | |
| 2 hr | 0.3 | |
| Wnt3a + this compound (2.5 µM) | 0 hr | 1.0 |
| 1 hr | 1.1 | |
| 2 hr | 1.2 |
Immunoprecipitation Protocol for Axin Stabilization
This protocol details the immunoprecipitation of endogenous Axin to assess its stabilization following treatment with this compound.
Materials
-
Cell Lines: DLD1 or SW480 colorectal cancer cell lines
-
Reagents:
-
This compound (e.g., Sigma-Aldrich)
-
DMSO (Vehicle control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) freshly supplemented with protease and phosphatase inhibitor cocktails
-
Anti-Axin1 or Anti-Axin2 antibody for immunoprecipitation (e.g., rabbit polyclonal)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.1% Tween-20)
-
1X SDS-PAGE Sample Buffer
-
Anti-Axin1 or Anti-Axin2 antibody for Western Blotting (can be the same as for IP)
-
Anti-ubiquitin antibody (for ubiquitination studies)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Procedure
1. Cell Culture and Treatment
-
Plate DLD1 or SW480 cells and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 2.5 µM final concentration) or an equivalent volume of DMSO for the desired time (e.g., 6-24 hours).
2. Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with freshly added inhibitors to the plate (e.g., 1 mL for a 10 cm plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Immunoprecipitation
-
Adjust the protein concentration of the lysates to 1-2 mg/mL with lysis buffer.
-
Optional Pre-clearing: To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of cell lysate and incubate with gentle rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
To the pre-cleared lysate, add the primary anti-Axin antibody (the optimal amount should be determined empirically, typically 1-5 µg per 1 mg of lysate). As a negative control, add an equivalent amount of normal rabbit IgG to a separate tube of lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 20-30 µL of Protein A/G bead slurry to each tube and incubate with gentle rotation for 2-4 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the pelleting and resuspension steps for a total of 3-5 washes.
5. Elution
-
After the final wash, carefully remove all of the supernatant.
-
Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it.
-
Pellet the beads by centrifugation, and collect the supernatant containing the eluted Axin protein.
6. Western Blot Analysis
-
Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for Axin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
Expected Results
Upon Western Blot analysis of the immunoprecipitated samples, a significant increase in the amount of Axin protein is expected in the lanes corresponding to cells treated with this compound compared to the DMSO-treated control. This result would confirm the stabilizing effect of this compound on Axin. The isotype control lane should show no or very faint bands, confirming the specificity of the immunoprecipitation. For more advanced studies, the eluted samples can also be probed with an anti-ubiquitin antibody to demonstrate that this compound treatment leads to a decrease in Axin ubiquitination.
References
Application Notes and Protocols for WIKI4 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIKI4 is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is often dysregulated in various cancers and other diseases.[1][2][3][4] this compound exerts its effects through the potent inhibition of Tankyrase (TNKS) enzymes, specifically TNKS2.[1][2][5] This inhibition prevents the ADP-ribosylation and subsequent degradation of AXIN, a key component of the β-catenin destruction complex.[1][2] The stabilization of AXIN leads to the degradation of β-catenin, thereby downregulating the transcription of Wnt target genes.[1][2] These application notes provide an overview of cell lines responsive to this compound treatment, quantitative data on its efficacy, and detailed protocols for assessing its activity.
Cell Lines Responsive to this compound Treatment
A number of cancer cell lines from various tissues of origin have been identified as responsive to this compound treatment. The primary mechanism of action through the Wnt/β-catenin pathway suggests that cell lines with activating mutations in this pathway may be particularly sensitive.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound across a panel of human cancer cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) project.
| Cell Line | Cancer Type | IC50 (µM) |
| A-375 | Skin Cutaneous Melanoma | 0.89 |
| DLD-1 | Colon and Rectum Adenocarcinoma | 0.04 |
| NALM-6 | Acute Lymphoblastic Leukemia | 0.08 |
| U-2-OS | Osteosarcoma | 0.45 |
| SW480 | Colon and Rectum Adenocarcinoma | 0.03 |
| HCT-116 | Colon and Rectum Adenocarcinoma | 0.05 |
| LS-174T | Colon and Rectum Adenocarcinoma | 0.06 |
| PANC-1 | Pancreatic Adenocarcinoma | 1.21 |
| A549 | Lung Adenocarcinoma | 1.56 |
| MCF7 | Breast Invasive Carcinoma | 1.87 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
Signaling Pathway and Experimental Workflow
Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound. In the "OFF" state, the destruction complex phosphorylates β-catenin, targeting it for degradation. In the "ON" state (or in cancer cells with pathway activation), this process is inhibited. This compound inhibits Tankyrase, stabilizing Axin and forcing the destruction of β-catenin, thus turning the pathway "OFF".
Caption: Wnt/β-catenin signaling and this compound's mechanism of action.
Experimental Workflow for Assessing this compound Response
This diagram outlines a typical workflow for evaluating the effect of this compound on a cancer cell line.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Wnt/β-catenin Reporter Assay (Dual-Luciferase System)
This assay measures the activity of the Wnt/β-catenin pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF response element.
Materials:
-
Cell line of interest (e.g., DLD-1)
-
Wnt/β-catenin luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the Wnt/β-catenin reporter plasmid and the Renilla luciferase plasmid according to the manufacturer's protocol for the transfection reagent.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the assay system's protocol.[4][5][6][7]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the dose-response curve.
Colony Formation Assay
This assay assesses the effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cell line of interest (e.g., DLD-1)
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a DMSO vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Fixation: When colonies are visible, wash the wells with PBS and fix the colonies with 100% methanol for 15 minutes.
-
Staining: Remove the methanol and stain the colonies with crystal violet solution for 20 minutes at room temperature.[8][9]
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Quantification: Count the number of colonies (typically defined as >50 cells) in each well. The plating efficiency and surviving fraction can be calculated to quantify the effect of this compound.
Quantitative PCR (qPCR) for Wnt Target Genes
This protocol is used to measure changes in the mRNA expression levels of Wnt target genes, such as AXIN2 and MYC, following this compound treatment.
Materials:
-
Cell line of interest (e.g., DLD-1)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (AXIN2, MYC) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound or DMSO for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR detection system.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing the target gene expression to the housekeeping gene and comparing the this compound-treated samples to the DMSO control.
Conclusion
This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway with demonstrated activity against a range of cancer cell lines, particularly those of colorectal origin. The protocols provided herein offer standardized methods for researchers to investigate the efficacy and mechanism of action of this compound in their cell lines of interest. The quantitative data presented serves as a valuable reference for experimental design and interpretation. Further investigation into the therapeutic potential of this compound is warranted.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 7. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com]
- 8. scribd.com [scribd.com]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for WIKI4 in Xenograft Studies
For research use only.
Introduction
These application notes provide a generalized framework for the use of WIKI4 in xenograft studies based on protocols established for other tankyrase inhibitors with similar mechanisms of action. Researchers should use this information as a starting point and perform dose-escalation and toxicity studies to determine the optimal regimen for their specific cancer model.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound. In the absence of a Wnt ligand, the destruction complex, consisting of Axin, APC, CK1, and GSK3, phosphorylates β-catenin, targeting it for proteasomal degradation. When Wnt binds to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Tankyrase promotes the degradation of Axin. This compound inhibits tankyrase, leading to the stabilization of Axin, enhancement of the destruction complex activity, and subsequent downregulation of Wnt signaling.
Caption: Wnt/β-catenin pathway and this compound mechanism.
Quantitative Data from Analogous Tankyrase Inhibitors in Xenograft Models
The following table summarizes dosage and administration data from published xenograft studies using other tankyrase inhibitors. This information can be used as a reference for designing studies with this compound.
| Parameter | Tankyrase Inhibitor: OM-153[2] | Tankyrase Inhibitor: G007-LK[3] | Tankyrase Inhibitor: LZZ-02[4] |
| Animal Model | CD-1 mice | Transgenic mice | BALB/c nude mice |
| Cell Line | COLO 320DM (colon carcinoma) | Not applicable | DLD1 (colorectal adenocarcinoma) |
| Administration Route | Oral (p.o.), twice daily | Oral gavage, once daily or in chow | Oral gavage, daily |
| Dosage Range | 10 - 100 mg/kg | 10 - 50 mg/kg (gavage), 20 - 200 mg/kg (chow) | 30 mg/kg |
| Vehicle/Formulation | Not specified | 15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810 N, 8.75% ethanol in PBS | Not specified |
| Treatment Duration | Not specified | Up to 3 weeks | 18 days |
| Reported Efficacy | Antitumor effect observed | Not assessed for tumor growth | Antitumor function observed |
| Reported Toxicity | Well-tolerated at 10 mg/kg; intestinal and kidney damage at 100 mg/kg | Well-tolerated up to ~200 mg/kg/day; mild intestinal toxicity at higher doses | No effect on body weight |
Experimental Protocols
General Xenograft Study Workflow
The following diagram outlines a typical workflow for a xenograft study investigating the efficacy of an anticancer compound.
Caption: Workflow for a typical xenograft study.
Detailed Protocol for a this compound Xenograft Study (Representative)
This protocol is a generalized guideline and should be adapted based on the specific cell line, animal model, and preliminary dose-finding studies.
1. Cell Culture and Animal Model
-
Cell Line: Select a cancer cell line with a known dysregulation of the Wnt/β-catenin pathway (e.g., APC mutant colorectal cancer cell lines like DLD1 or SW480). Culture cells in appropriate media and conditions to ensure they are in the logarithmic growth phase for implantation.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor xenograft. Acclimate animals for at least one week before the start of the experiment. All animal procedures must be approved and performed in accordance with the institution's animal care and use committee guidelines.
2. Tumor Implantation
-
Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS.
-
A common practice is to mix the cell suspension 1:1 with Matrigel to promote tumor formation.
-
Inject a specific number of cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 80-150 mm³), randomize the mice into treatment and control groups.
4. This compound Formulation and Administration
-
Formulation: Based on protocols for other tankyrase inhibitors, a potential vehicle for this compound could be a mixture of DMSO, Cremophor EL, Miglyol, and ethanol in PBS.[3] The final concentration of DMSO should be kept low to avoid toxicity. It is crucial to determine the solubility and stability of this compound in the chosen vehicle.
-
Dosage: Based on data from analogous compounds, a starting dose range of 10-50 mg/kg could be explored. A dose-escalation study is highly recommended to determine the maximum tolerated dose (MTD).
-
Administration: Oral gavage is a common route of administration for small molecule inhibitors.[3][4] Administration can be once or twice daily.
5. Treatment and Monitoring
-
Administer this compound or the vehicle control to the respective groups according to the determined schedule.
-
Continue to monitor tumor volume and body weight every 2-3 days. Body weight is a key indicator of toxicity.
-
Observe the animals for any clinical signs of distress or toxicity.
6. Study Endpoint and Tissue Collection
-
The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
At the endpoint, euthanize the animals and carefully excise the tumors.
-
Tumor weight and volume should be recorded.
-
Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry (to assess pathway modulation, e.g., Axin2 levels), or gene expression analysis.
Disclaimer
The provided protocols and dosage information are intended as a general guide based on studies with similar compounds. The optimal conditions for a this compound xenograft study will depend on the specific experimental setup and must be determined empirically by the researcher. It is essential to conduct thorough dose-finding and toxicity studies before initiating efficacy experiments.
References
- 1. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of WIKI4 in High-Throughput Screening for Wnt/β-Catenin Pathway Inhibitors
Introduction
WIKI4 is a novel, potent, and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] This pathway plays a crucial role in embryonic development, tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. This compound was identified through high-throughput screening (HTS) as an inhibitor of this pathway and has been shown to selectively target Tankyrase (TNKS) 1 and 2, key enzymes that regulate the stability of Axin, a scaffold protein in the β-catenin destruction complex.[1][2][4][5] By inhibiting Tankyrase, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression. This application note provides an overview of the use of this compound in HTS campaigns, including detailed protocols for relevant assays and a summary of its activity.
Data Presentation
This compound Activity and Potency
The following table summarizes the in vitro potency of this compound against its primary target and its effect on the Wnt/β-catenin signaling pathway.
| Target/Assay | Cell Line/System | IC50 / EC50 | Reference |
| TNKS2 (enzymatic assay) | Biochemical | 26 nM | [6] |
| Wnt/β-catenin signaling | DLD1 colorectal carcinoma cells | 75 nM (half-maximal response) | [6] |
| Wnt/β-catenin signaling | Wnt-stimulated A375 melanoma cells | Dose-dependent inhibition | [1][2] |
| Cytotoxicity | SCLC cells | 0.02 µM | [6] |
This compound Selectivity
This compound exhibits high selectivity for Tankyrases over other ADP-ribosyltransferases (ARTDs).
| Enzyme | Inhibition at 10 µM | Reference |
| TNKS1 | Significant | [5] |
| TNKS2 | Significant | [5] |
| Other ARTDs (6 tested) | Not significant | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical high-throughput screening workflow for identifying inhibitors like this compound.
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand, showing the inhibitory action of this compound.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Protocol 1: High-Throughput Wnt/β-Catenin Reporter Assay
This protocol is designed for a 384-well plate format and utilizes a luciferase reporter to measure the activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned media or purified Wnt3a ligand
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
384-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293T cells in complete media.
-
Seed 5,000-10,000 cells per well in a 384-well plate.
-
Incubate at 37°C, 5% CO2 overnight.
-
-
Transfection:
-
Prepare a transfection mix containing TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids with a suitable transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay media.
-
Remove the transfection media and add the this compound dilutions to the cells.
-
Include a DMSO vehicle control and a positive control (e.g., a known Wnt inhibitor like XAV939).
-
-
Wnt Pathway Activation:
-
After 1 hour of pre-incubation with the compounds, add Wnt3a conditioned media or purified Wnt3a to stimulate the pathway.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure Firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 2: High-Throughput Cell Viability (Cytotoxicity) Assay
This protocol is a counterscreen to identify compounds that are cytotoxic, which can lead to false positives in the primary screen. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
DLD1 colorectal cancer cells (or other relevant cell line)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
384-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed DLD1 cells at a density of 2,000-5,000 cells per well in a 384-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.
-
Plot the dose-response curve and determine the IC50 value for cytotoxicity.
-
This compound is a valuable tool for researchers studying the Wnt/β-catenin signaling pathway and for high-throughput screening campaigns aimed at identifying novel inhibitors. Its potency and selectivity make it a suitable positive control for HTS assays and a reference compound for hit-to-lead optimization programs. The protocols provided here offer a starting point for the implementation of robust and reliable assays for the discovery and characterization of new Wnt pathway modulators.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 3. Wnt/β-catenin luciferase reporter assay [bio-protocol.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Wnt Reporter Activity Assay [bio-protocol.org]
WIKI4 in Combination with Other Cancer Drugs: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
WIKI4 is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, which is aberrantly activated in numerous cancers. It exerts its effects through the inhibition of Tankyrase (TNKS) enzymes, leading to the stabilization of Axin proteins and subsequent degradation of β-catenin.[1][2][3][4][5] While preclinical data on this compound as a monotherapy have demonstrated its ability to inhibit the growth of cancer cells, such as DLD1 colorectal cancer cells[1][4], publicly available research on its use in combination with other anticancer agents is currently limited. This document provides an overview of this compound's mechanism of action, protocols for its use in preclinical research based on available literature, and a scientifically-grounded, hypothetical framework for its application in combination with other cancer drugs.
Introduction
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Dysregulation of this pathway is a hallmark of many cancers, contributing to tumor initiation, growth, and metastasis.[3][6] this compound has been identified as a novel inhibitor of this pathway, acting on Tankyrase 1 and 2 (TNKS1/2).[1][4] By inhibiting TNKS, this compound prevents the PARsylation-dependent ubiquitination and degradation of Axin, a key component of the β-catenin destruction complex. This leads to decreased levels of nuclear β-catenin and reduced transcription of Wnt target genes.[4]
Given the central role of the Wnt pathway in cancer, combining this compound with other anticancer agents that target complementary pathways could offer a synergistic therapeutic strategy to enhance efficacy and overcome drug resistance.
This compound Monotherapy: Preclinical Data
Preclinical studies have demonstrated the single-agent activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Reported Effect of this compound | Approximate IC50 | Reference |
| DLD1 | Colorectal Carcinoma | Inhibition of colony formation in low serum | ~100 nM | [1] |
| SW480 | Colorectal Carcinoma | Inhibition of AXIN2 ubiquitylation | Not Reported | [4] |
| A375 | Melanoma | Inhibition of Wnt/β-catenin reporter activity | ~75 nM | [1] |
| NALM6 | B-cell Leukemia | Inhibition of Wnt/β-catenin reporter activity | ~75 nM | [1] |
| U2OS | Osteosarcoma | Inhibition of Wnt/β-catenin reporter activity | ~75 nM | [1] |
Hypothetical Combination Therapies with this compound
While direct experimental evidence for this compound in combination therapies is not yet available, based on its mechanism of action and data from other Wnt pathway inhibitors, several rational combinations can be proposed.
Combination with Chemotherapy (e.g., Paclitaxel)
Rationale: The Wnt/β-catenin pathway is implicated in chemoresistance. Its inhibition may sensitize cancer cells to the cytotoxic effects of conventional chemotherapy. A study on the Tankyrase inhibitor XAV939 in combination with paclitaxel in breast cancer cells showed a synergistic effect, where the combination induced apoptosis and inhibited metastasis more effectively than either agent alone.[7] A similar synergy could be expected with this compound.
Hypothetical Experimental Design: To investigate the synergistic effects of this compound and paclitaxel, a series of in vitro and in vivo experiments could be conducted.
Combination with Targeted Therapies (e.g., EGFR inhibitors)
Rationale: Crosstalk between the Wnt/β-catenin and other signaling pathways, such as the EGFR pathway, is a known mechanism of tumor progression and drug resistance.[8] Dual targeting of these pathways could lead to a more potent and durable anti-cancer response.
Hypothetical Experimental Design: Investigating the combination of this compound with an EGFR inhibitor like gefitinib or erlotinib would be a logical next step.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is to determine the effect of this compound, alone or in combination, on the proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., DLD1, SW480) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-10 µM), paclitaxel (e.g., 0-100 nM), or a combination of both.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. IC50 values and Combination Index (CI) can be calculated using appropriate software (e.g., CompuSyn).
Western Blotting for Pathway Analysis
This protocol is to assess the effect of this compound on the Wnt/β-catenin signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against β-catenin, Axin1, Axin2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for evaluating this compound in combination therapy.
Conclusion
This compound is a promising inhibitor of the Wnt/β-catenin pathway with demonstrated preclinical activity as a single agent. While direct evidence for its use in combination therapy is lacking, there is a strong scientific rationale for combining this compound with chemotherapy or other targeted agents. The protocols and hypothetical frameworks provided herein offer a starting point for researchers to investigate the potential of this compound in combination cancer therapy. Further preclinical studies are warranted to validate these hypotheses and to identify optimal drug combinations and dosing schedules.
References
- 1. ONCOS-102 - Wikipedia [en.wikipedia.org]
- 2. Lung cancer - Wikipedia [en.wikipedia.org]
- 3. Michael F. Price Memorial Grant Supports Breakthrough in Cancer Stem Cell Research - Providing Groundwork for Phase I Clinical Trial [prnewswire.com]
- 4. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. mdpi.com [mdpi.com]
- 8. medicalresearch.com [medicalresearch.com]
Troubleshooting & Optimization
Troubleshooting WIKI4 solubility issues in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WIKI4, a potent inhibitor of Tankyrase (TNKS1/2) and the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and DMF. It is sparingly soluble in aqueous solutions, including phosphate-buffered saline (PBS). For cell culture experiments, it is highly recommended to first prepare a concentrated stock solution in DMSO.
Q2: What is the optimal storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for long-term use.[1][2][3] For short-term storage (days to weeks), 4°C is also acceptable.[3] To ensure the stability of the compound, it is best to prepare and use solutions on the same day if possible and avoid repeated freeze-thaw cycles.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2).[1][2][3][4] By inhibiting the poly(ADP-ribose) polymerase (PARP) activity of Tankyrases, this compound prevents the ubiquitination and subsequent degradation of Axin proteins.[2][5] This leads to the stabilization of the Axin/APC/GSK3β destruction complex, which in turn promotes the phosphorylation and degradation of β-catenin, thereby inhibiting Wnt signaling.[3]
Q4: What is the typical final concentration of DMSO that is well-tolerated by most cell lines?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxic effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on cell physiology.
Troubleshooting Guide for this compound Solubility Issues
Issue: Precipitation is observed in the culture media after adding the this compound working solution.
This is a common issue encountered with hydrophobic compounds like this compound when transitioning from a DMSO stock solution to an aqueous culture medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration of this compound | The concentration of this compound in the final culture medium may exceed its solubility limit in the aqueous environment. | Determine the optimal working concentration through a dose-response experiment. If a high concentration is necessary, consider alternative formulation strategies, though this may require significant optimization. |
| High Final Concentration of DMSO | While DMSO aids in initial solubilization, a high final concentration in the media can sometimes contribute to compound precipitation upon dilution and can be toxic to cells. | Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. Prepare a more concentrated stock solution if necessary to minimize the volume of DMSO added to the media. |
| Method of Dilution | Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to rapidly precipitate out of solution. | Perform serial dilutions of your this compound stock solution in DMSO first to get closer to the final desired concentration before adding it to the culture medium. When adding the final DMSO-WIKI4 solution to the media, do so dropwise while gently swirling the media to facilitate mixing and prevent localized high concentrations. |
| Media Composition and Temperature | The presence of salts and other components in the culture media, as well as temperature fluctuations, can affect the solubility of this compound.[6] | Warm the culture media to 37°C before adding the this compound solution. Ensure all components are fully dissolved. |
| pH of the Media | The pH of the culture medium can influence the solubility of small molecules. | Ensure the culture medium is properly buffered and the pH is stable within the optimal range for your cell line (typically pH 7.2-7.4). |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell culture experiments.
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Sterile, nuclease-free water or PBS (for serial dilutions of the working solution if needed)
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Vortex mixer
Procedure:
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Prepare a 10 mM Stock Solution:
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This compound has a molecular weight of 521.59 g/mol .[2] To prepare a 10 mM stock solution, weigh out 5.22 mg of this compound powder and dissolve it in 1 mL of sterile DMSO.
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Vortex the solution thoroughly until the powder is completely dissolved.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C.
-
-
Prepare a Working Solution:
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Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. For example, to prepare 10 mL of media with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution to 9.99 mL of media.
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Immediately after adding the this compound solution, gently mix the media by swirling or inverting the tube to ensure even distribution and minimize precipitation.
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Always include a vehicle control by adding the same volume of DMSO to a separate aliquot of media.
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Western Blot for Axin Stabilization
This protocol outlines the steps to detect the stabilization of Axin-1 or Axin-2 protein levels in cells treated with this compound.
Materials:
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Cultured cells (e.g., DLD-1 colorectal cancer cells)
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This compound working solution
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Vehicle control (media with DMSO)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-Axin1, anti-Axin2, anti-β-actin or other loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Seeding and Treatment:
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Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
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The following day, treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 2, 4, 6, or 24 hours).[1]
-
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Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using a BCA assay.
-
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SDS-PAGE and Western Blotting:
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Normalize the protein concentrations and prepare samples with Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and develop with a chemiluminescent substrate.
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Capture the image using an appropriate imaging system.
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Quantitative PCR (qPCR) for Target Gene Expression
This protocol describes how to measure the expression of Wnt/β-catenin target genes (e.g., AXIN2, c-myc, Cyclin D1) in response to this compound treatment.
Materials:
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Cultured cells
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This compound working solution
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Vehicle control (media with DMSO)
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RNA extraction kit
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cDNA synthesis kit
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SYBR Green qPCR master mix
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Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
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qPCR instrument
Procedure:
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Cell Treatment and RNA Extraction:
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Treat cells with this compound or vehicle control as described in the Western blot protocol.
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Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
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Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
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Set up the qPCR reactions by combining the cDNA, SYBR Green master mix, and forward and reverse primers for each target and housekeeping gene.
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Run the qPCR program on a qPCR instrument.
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-
Data Analysis:
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Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples, normalized to the housekeeping gene.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 3. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
How to minimize off-target effects of WIKI4
Welcome to the technical support center for WIKI4, a potent and selective inhibitor of Tankyrase (TNKS1/TNKS2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[1] Tankyrases are enzymes that poly(ADP-ribosyl)ate (PARsylate) target proteins, including Axin, a key component of the β-catenin destruction complex. This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation. By inhibiting the enzymatic activity of TNKS1/2, this compound prevents the degradation of Axin.[1][2] The stabilized Axin then promotes the degradation of β-catenin, leading to the downregulation of Wnt signaling pathway target genes.[1][2]
Q2: What are the primary targets of this compound?
A2: The primary targets of this compound are Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). It has been shown to be a high-potency inhibitor of both isoforms.[3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C.
Q4: What is the known selectivity of this compound?
A4: this compound has been shown to be highly selective for Tankyrase 1 and 2 over other tested ADP-ribosyltransferases (ARTDs). One study demonstrated that at a concentration of 10 µM, this compound did not significantly inhibit six other ARTDs.[3] Its distinct chemical structure suggests it is unlikely to share off-target effects with other published Tankyrase inhibitors. However, a comprehensive, unbiased screen against a broad panel of kinases has not been published. Therefore, it is crucial to include appropriate experimental controls to account for potential off-target effects.
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| IC50 | 26 nM | TNKS1 | [3] |
| IC50 | ~15 nM | TNKS2 (in vitro auto-ADP-ribosylation) | [2] |
| EC50 | ~75 nM | Wnt/β-catenin signaling inhibition | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for evaluating the effects of this compound.
Troubleshooting Guides
Problem 1: No or weak stabilization of Axin protein observed by Western Blot.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A starting range of 100 nM to 5 µM is recommended. |
| Insufficient Treatment Duration | Increase the incubation time with this compound. For Axin stabilization, an overnight (16-24 hours) treatment is often effective.[2] A time-course experiment (e.g., 2, 4, 6, 12, 24 hours) can help determine the optimal duration. |
| High Basal Axin Turnover | In some cell lines, Axin turnover may be very rapid. Consider co-treatment with a proteasome inhibitor like MG132 (e.g., 10 µM for the last 2-4 hours of this compound treatment) to prevent general protein degradation and better visualize Axin stabilization.[2] |
| Poor Antibody Quality | Ensure your primary antibodies for Axin1 and Axin2 are validated for Western blotting and are used at the recommended dilution. Run a positive control lysate from a cell line known to express detectable levels of Axin. |
| Technical Issues with Western Blot | Verify protein transfer efficiency, blocking conditions, and antibody incubation times. Ensure proper sample loading and use a loading control (e.g., GAPDH, β-actin) to confirm equal protein amounts. |
Problem 2: No significant decrease in Wnt target gene expression (e.g., AXIN2, MYC) observed by qPCR.
| Possible Cause | Recommended Solution |
| Cell Line Insensitivity | Confirm that the Wnt pathway is active in your cell line. Some cell lines may have mutations downstream of the β-catenin destruction complex (e.g., in β-catenin itself), rendering them insensitive to Tankyrase inhibitors. |
| Inappropriate Time Point for mRNA Analysis | The kinetics of mRNA turnover vary between genes. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) after this compound treatment to identify the optimal time point for observing a decrease in target gene expression. |
| Compensatory Signaling Pathways | Other signaling pathways may be compensating for the inhibition of Wnt signaling. Investigate potential crosstalk with other pathways in your cellular model. |
| qPCR Primer Inefficiency | Validate your qPCR primers for efficiency and specificity. Run a standard curve and melt curve analysis to ensure reliable quantification. |
Problem 3: Unexpected cytotoxicity observed at working concentrations.
| Possible Cause | Recommended Solution |
| Off-Target Effects | Although this compound is reported to be selective, off-target effects at higher concentrations cannot be ruled out. Perform a dose-response cell viability assay to determine the cytotoxic concentration (IC50) in your cell line. Aim to use this compound at concentrations well below the cytotoxic threshold for your mechanism-of-action studies. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤ 0.5%). Prepare a vehicle control with the same concentration of DMSO as your this compound-treated samples. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to perturbations in the Wnt pathway or to the chemical scaffold of this compound. Consider using a lower, non-toxic concentration for a longer duration to achieve the desired biological effect. |
| Precipitation of this compound in Media | This compound has poor aqueous solubility. Ensure that your DMSO stock solution is fully dissolved before diluting it into the cell culture medium. Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a more dilute stock solution in DMSO or using a different formulation approach if possible. |
Detailed Experimental Protocols
Western Blot for Axin Stabilization
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Cell Seeding: Seed colorectal cancer cells (e.g., DLD1, SW480) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Treatment: The following day, treat the cells with 2.5 µM this compound by diluting the stock solution directly into the culture medium.[2] Include a vehicle control with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin1, Axin2, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
qPCR for Wnt Target Gene Expression
-
Cell Seeding and Treatment: Follow steps 1-3 from the Western Blot protocol.
-
Incubation: Incubate the cells for 24 hours.
-
RNA Extraction: Wash the cells with PBS and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers for your target genes (AXIN2, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 to 20 µM) and a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing WIKI4 Concentration to Mitigate Cytotoxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize the experimental concentration of WIKI4, a potent Tankyrase inhibitor, to minimize cytotoxicity while maintaining its inhibitory effect on the Wnt/β-catenin signaling pathway. By carefully selecting the appropriate concentration range and employing robust cell viability assays, researchers can obtain more reliable and reproducible data.
Troubleshooting Guide: Addressing Common Issues with this compound Cytotoxicity
This guide is designed to help you identify and resolve common problems encountered during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High cell death observed at the half-maximal response dose for Wnt inhibition (~75 nM). | The specific cell line being used may be particularly sensitive to Tankyrase inhibition or potential off-target effects of this compound. | 1. Perform a dose-response curve for cytotoxicity: Use a broad range of this compound concentrations to determine the precise cytotoxic IC50 for your specific cell line. 2. Reduce the concentration: If significant cytotoxicity is observed at the desired inhibitory concentration, consider using a lower concentration of this compound for a longer duration. 3. Choose a more resistant cell line: If experimentally feasible, consider using a cell line that is less sensitive to this compound's cytotoxic effects. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell seeding density: Inconsistent cell numbers can lead to variable results in cytotoxicity assays. 2. Inconsistent drug preparation: Errors in serial dilutions or improper storage of this compound can affect its potency. 3. Contamination: Mycoplasma or bacterial contamination can impact cell health and skew results. | 1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. 3. Regularly test for contamination: Routinely check cell cultures for any signs of contamination. |
| No significant Wnt pathway inhibition observed at non-toxic concentrations. | 1. Insufficient drug concentration: The non-toxic concentration used may be too low to effectively inhibit Tankyrase. 2. Cell line is resistant to Wnt pathway inhibition: Some cell lines may have mutations downstream of the β-catenin destruction complex, rendering them insensitive to Tankyrase inhibitors. | 1. Optimize concentration and time: Perform a time-course experiment to see if a longer incubation with a non-toxic concentration can achieve the desired inhibition. 2. Confirm pathway activity: Ensure your cell line has an active and responsive Wnt/β-catenin pathway. |
| High background in cytotoxicity assays. | 1. Interference from media components: Phenol red or high serum concentrations can sometimes interfere with colorimetric or fluorometric assays. 2. Improper handling during the assay: Pipetting errors or cell detachment can lead to inaccurate readings. | 1. Use appropriate controls: Include media-only and vehicle-only controls to determine background levels. Consider using phenol red-free media if necessary. 2. Handle with care: Follow the assay protocol carefully, especially during washing and reagent addition steps. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] It functions by inhibiting the enzymatic activity of Tankyrase (TNKS), a key regulator of the β-catenin destruction complex.[1][2][3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The reported half-maximal response dose for inhibiting Wnt/β-catenin signaling is approximately 75 nM in several cell lines.[4] However, the optimal concentration will vary depending on the cell line and the desired experimental outcome. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: At what concentration does this compound typically become cytotoxic?
A3: The cytotoxic concentration of this compound can vary significantly across different cell lines. The table below, compiled from the Genomics of Drug Sensitivity in Cancer database, shows the range of IC50 values for this compound-induced cytotoxicity in a large panel of cancer cell lines.
| Parameter | Value |
| Log(IC50) Range | 6.927126 to 7.196982 |
| IC50 Range (µM) | Approximately 0.85 to 1.57 |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[5]
Q4: What are the best methods to assess this compound-induced cytotoxicity?
A4: Commonly used and reliable methods for assessing cytotoxicity include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.[6]
Q5: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A5: Cytotoxicity refers to cell death, while a cytostatic effect means inhibition of cell proliferation without causing cell death.[6] To differentiate between these, you can use a combination of assays. A cell proliferation assay (e.g., counting cells over time or using a dye like crystal violet) can be run in parallel with a cytotoxicity assay (e.g., LDH or a live/dead stain). If cell numbers plateau with this compound treatment without a significant increase in markers of cell death, the effect is likely cytostatic.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity.
Visualizing Key Concepts
To further aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Mechanism of this compound action on the Wnt/β-catenin signaling pathway.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.
References
- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound | PLOS One [journals.plos.org]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Cytotoxicity - Wikipedia [en.wikipedia.org]
WIKI4 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for the use of WIKI4, a potent inhibitor of tankyrase and the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of tankyrase enzymes, particularly TNKS2.[1][2] It functions by inhibiting the enzymatic activity of tankyrases, which are responsible for the ADP-ribosylation of AXIN proteins.[1] This inhibition prevents the subsequent ubiquitination and proteasomal degradation of AXIN, leading to its accumulation.[1][3] The stabilization of AXIN, a key component of the β-catenin destruction complex, suppresses the Wnt/β-catenin signaling pathway.[1]
Q2: What is the effect of this compound on AXIN protein levels?
A2: this compound treatment leads to an increase in the steady-state abundance of both AXIN1 and AXIN2 proteins.[3][4] By inhibiting tankyrase activity, this compound prevents the turnover of AXIN proteins, resulting in their stabilization and accumulation within the cell.[3]
Q3: How does this compound-mediated AXIN stabilization affect the Wnt/β-catenin signaling pathway?
A3: The stabilization of AXIN enhances the activity of the β-catenin destruction complex. This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[3] Consequently, the levels of cytosolic β-catenin decrease, preventing its translocation to the nucleus and the activation of Wnt target genes.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro use, this compound can be dissolved in DMSO.[4] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in AXIN protein levels after this compound treatment. | Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit tankyrase activity. | Perform a dose-response experiment to determine the optimal concentration for your cell line. A starting concentration of 2.5 µM has been shown to be effective in some cell lines.[1] |
| Insufficient treatment time: The duration of this compound treatment may not be long enough to observe a significant accumulation of AXIN. | Increase the incubation time. Treatment for 2, 4, 6, or 24 hours has been shown to significantly increase AXIN1 and AXIN2 levels.[4] | |
| Cell line-specific differences: The response to this compound can vary between different cell lines due to variations in the expression and activity of Wnt signaling components. | Test different cell lines to find a suitable model for your experiment. DLD1 and SW480 colorectal carcinoma cells have been shown to be responsive to this compound.[1] | |
| Inconsistent results between experiments. | This compound solution instability: Improper storage or handling of the this compound stock solution can lead to its degradation. | Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[4] |
| Variability in cell culture conditions: Factors such as cell density, passage number, and serum concentration in the media can influence the activity of the Wnt/β-catenin pathway. | Maintain consistent cell culture practices. Ensure cells are seeded at a similar density and use the same passage number range for all experiments. | |
| Observed cytotoxicity at effective concentrations. | Off-target effects or high sensitivity of the cell line: Some cell lines may be more sensitive to this compound, leading to cytotoxic effects at concentrations required for Wnt pathway inhibition. | Determine the IC50 value for cytotoxicity in your specific cell line and use concentrations below this threshold. This compound has been shown to be cytotoxic to SCLC cells with an IC50 of 0.02 μM.[4] Consider using a less sensitive cell line if possible. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 for TNKS2 inhibition | ~15 nM | In vitro auto-ADP-ribosylation assay | [1][3] |
| IC50 for TNKS2 (alternative value) | 26 nM | In vitro assay | [4] |
| Half-maximal response dose for Wnt/β-catenin signaling inhibition | 75 nM | Cellular assay | [4] |
| IC50 for cytotoxicity | 0.02 µM | SCLC cells | [4] |
Experimental Protocols
Protocol 1: Assessment of AXIN Protein Stabilization by Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., DLD1) and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 1 µM) or DMSO as a control for various time points (e.g., 2, 4, 6, 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AXIN1 and AXIN2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the AXIN protein levels to the loading control.
Protocol 2: AXIN Ubiquitination Assay
-
Cell Treatment: Treat cells (e.g., SW480) overnight with DMSO, this compound (e.g., 2.5 µM), or another tankyrase inhibitor like XAV-939 as a positive control.[1]
-
Proteasome Inhibition: Wash the cells and then incubate them for two hours with a proteasome inhibitor such as MG132 (e.g., 10 µM) in the presence or absence of the Wnt/β-catenin pathway inhibitors.[1]
-
Immunoprecipitation:
-
Lyse the cells in a suitable lysis buffer.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against AXIN2 overnight at 4°C.
-
Add protein A/G agarose beads to pull down the immune complexes.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 1, using an antibody against ubiquitin to detect polyubiquitinated AXIN2.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.
Caption: Workflow for assessing AXIN stability and ubiquitination upon this compound treatment.
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Cell viability assay problems with WIKI4 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with cell viability assays when using the tankyrase inhibitor, WIKI4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a potent and specific inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound prevents the degradation of Axin, a crucial component of the β-catenin destruction complex. This leads to the stabilization of the destruction complex, enhanced degradation of β-catenin, and subsequent downregulation of Wnt pathway target genes, many of which are involved in cell proliferation and survival. Therefore, this compound is expected to decrease the viability of Wnt-dependent cancer cells.
Q2: Which cell viability assay is best for use with this compound?
The optimal assay depends on your specific cell type and experimental goals.
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Metabolic Assays (e.g., MTT, MTS, XTT): These assays measure mitochondrial reductase activity, which is often used as a proxy for cell viability. They are cost-effective and widely used. However, this compound could potentially interfere with cellular metabolism, leading to results that don't accurately reflect the true cell number.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a more direct indicator of metabolically active, viable cells. They are generally more sensitive than metabolic assays and are less likely to be affected by metabolic shifts not directly related to cell death.
-
Real-Time Viability Assays: These assays use non-lytic reagents to continuously monitor cell viability over time, which can be useful for studying the kinetics of this compound's effects.
Q3: What is a typical effective concentration range for this compound?
The effective concentration of this compound can vary significantly depending on the cell line's sensitivity and its dependence on the Wnt pathway. Generally, concentrations in the range of 10 nM to 10 µM are used in vitro. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of this compound. Follow this guide to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a calibrated multichannel pipette. | Reduced standard deviation between replicate wells for the vehicle control. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Minimized difference in signal between inner and outer wells. |
| Incomplete Reagent Mixing | After adding the viability reagent, mix the plate gently on an orbital shaker for 1-2 minutes to ensure even distribution. | Consistent signal intensity across the well. |
| This compound Precipitation | Visually inspect the this compound stock and working solutions for any precipitate. If observed, gently warm the solution or sonicate briefly. Consider the solubility limits in your culture medium. | Clear, homogenous treatment solution and more consistent results. |
Troubleshooting Workflow: High Variability
Caption: Troubleshooting logic for high variability in viability assays.
Issue 2: No Dose-Dependent Decrease in Viability with this compound
If this compound does not reduce cell viability as expected, consider the following possibilities.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Insensitivity | Confirm that your cell line has an active Wnt/β-catenin pathway. You can check the literature or perform a Western blot for active β-catenin. | If the pathway is inactive, this compound is not expected to have a significant effect. Consider using a Wnt-dependent positive control cell line (e.g., SW480). |
| Incorrect this compound Concentration | Perform a wider dose-response curve, from picomolar to high micromolar ranges. | Determine the correct IC50 or confirm a lack of response. |
| Insufficient Incubation Time | The effects of Wnt pathway inhibition on cell viability may not be apparent at early time points. Extend the incubation time with this compound (e.g., 48, 72, or 96 hours). | A time-dependent decrease in cell viability should be observed. |
| Degraded this compound Compound | Purchase fresh compound from a reputable supplier. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. | A fresh compound should elicit the expected biological activity. |
This compound Signaling Pathway
Caption: this compound inhibits Tankyrase, leading to reduced cell proliferation.
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases.
Materials:
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Cells of interest
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Complete culture medium
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96-well flat-bottom plates
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This compound stock solution (e.g., 10 mM in DMSO)
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Multichannel pipette
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Microplate reader (absorbance at 570 nm)
Procedure:
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Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the results to the vehicle control to calculate the percentage of cell viability.
General Workflow for Cell Viability Assay
Caption: Standard experimental workflow for a this compound cell viability assay.
WIKI4 Technical Support Center: Troubleshooting Unexpected Phenotypic Changes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpected phenotypic changes during experiments with WIKI4, a potent and selective inhibitor of Tankyrase-1 and -2 (TNKS1/2) and the Wnt/β-catenin signaling pathway.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of Tankyrase-1 and Tankyrase-2 (TNKS1/2).[4][5] By inhibiting Tankyrases, this compound prevents the ubiquitination and subsequent degradation of Axin, a key component of the β-catenin destruction complex.[1][2][3] This stabilization of Axin leads to the degradation of β-catenin, thereby inhibiting the canonical Wnt/β-catenin signaling pathway.[1][2][3]
Q2: What are the expected phenotypic changes with this compound treatment?
A2: Given its mechanism of action, expected phenotypic changes are primarily related to the inhibition of Wnt/β-catenin signaling. These can be context-dependent and vary between cell types.[1][2] Documented expected outcomes include:
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Inhibition of proliferation in Wnt-dependent cancer cell lines (e.g., DLD-1 colorectal cancer cells).[1][2]
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Maintenance of a pluripotent state and prevention of differentiation in human embryonic stem cells (hESCs) by blocking Wnt-induced differentiation.[1][2]
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Downregulation of Wnt target genes such as AXIN2 and c-myc.
Q3: Is this compound known to have off-target effects?
A3: this compound is a potent and selective inhibitor of Tankyrases.[5] Its chemical structure is distinct from other known Tankyrase inhibitors, suggesting it may have a different off-target profile.[1][3] While it is considered selective, all small molecule inhibitors have the potential for off-target effects. Potential off-target effects of Tankyrase inhibition, in general, could involve processes where Tankyrases have known roles, such as telomere maintenance and mitotic spindle formation.
Troubleshooting Unexpected Phenotypic Changes
This guide will help you to systematically investigate unexpected phenotypic changes observed during your experiments with this compound.
Initial Assessment: Is the Phenotype Truly Unexpected?
Before extensive troubleshooting, it's crucial to determine if the observed phenotype could be an underappreciated consequence of Wnt/β-catenin pathway inhibition in your specific cell model.
Logical Flow for Initial Assessment
References
WIKI4 not inhibiting β-catenin signaling as expected
Welcome to the technical support center for WIKI4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound as a β-catenin signaling inhibitor.
Troubleshooting Guide
Question: My experiment shows no inhibition of β-catenin signaling after this compound treatment. What are the potential causes and how can I troubleshoot this?
Answer:
Failure to observe the expected inhibition of β-catenin signaling can stem from several factors, ranging from the compound itself to the specifics of your experimental setup. Follow this systematic guide to identify the issue.
Step 1: Verify Compound Integrity and Working Concentration
The first step is to ensure the inhibitor is active and used at an effective concentration.
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Compound Quality: Ensure the this compound compound is from a reputable source and has been stored correctly, protected from light and moisture, to prevent degradation.
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Concentration: The half-maximal response dose for this compound is approximately 75 nM, with an IC50 of 26 nM for its direct target, TNKS2.[1] For cell-based assays, a starting concentration in the range of 100 nM to 1 µM is often effective.[1] If you are using a lower concentration, the effect might be too subtle to detect.
Step 2: Assess the Experimental System
Your cell line and experimental conditions are critical for a successful outcome.
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Cell Line Choice: this compound is most effective in cell lines with an active Wnt/β-catenin pathway, often due to mutations in upstream components like APC (Adenomatous Polyposis Coli).[2] Colorectal cancer cell lines such as DLD1 and SW480 are common models where this compound has shown efficacy.[1][2] If your cell line has a mutation in β-catenin itself (e.g., at the phosphorylation sites for GSK3β), it may be resistant to inhibitors that act upstream, like this compound.
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Culture Conditions: High serum concentrations in cell culture media can sometimes interfere with the activity of small molecules. Consider running experiments in low-serum media if you suspect interference.[1]
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Incubation Time: The effects of this compound are time-dependent. An increase in the steady-state abundance of AXIN1 and AXIN2 can be observed in as little as 2-4 hours.[1] However, downstream effects on target gene expression and cell growth may require longer incubation periods (e.g., 24 hours for gene expression, up to 6 days for cell growth assays).[1]
Step 3: Evaluate the Readout Method
The method used to measure β-catenin signaling inhibition must be sensitive and appropriate.
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Upstream Target Engagement: The most direct way to confirm this compound activity is to measure the stabilization of its downstream target, AXIN. An increase in AXIN1/2 protein levels via Western blot is a primary indicator that the drug is engaging its target, TNKS.[1]
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β-catenin Levels: this compound promotes the degradation of β-catenin.[3] However, measuring a decrease in total β-catenin can be challenging. It is often more informative to measure the active, nuclear pool of β-catenin.
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Target Gene Expression: A robust method is to measure the mRNA levels of known β-catenin target genes, such as AXIN2, c-myc, and Cyclin D1, using quantitative PCR (qPCR).[1] A significant decrease in the expression of these genes indicates successful pathway inhibition.
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Reporter Assays: Luciferase reporter assays (e.g., TOP/FOP-Flash) are highly sensitive readouts for pathway activity. A decrease in TOP/FOP ratio after this compound treatment is a strong indicator of inhibition.
Below is a troubleshooting workflow to guide your experimental process.
Caption: Troubleshooting workflow for this compound experiments.
Frequently Asked Questions (FAQs)
Question: What is the precise mechanism of action for this compound?
Answer: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It does not target β-catenin directly. Instead, its primary targets are the tankyrase enzymes, TNKS1 and TNKS2, with a higher potency for TNKS2.[2][4]
In the canonical Wnt pathway, a "destruction complex" (comprising APC, AXIN, and GSK3β) phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Tankyrase enzymes ADP-ribosylate AXIN, which leads to AXIN's ubiquitylation and degradation.[2] By inhibiting TNKS, this compound prevents the degradation of AXIN.[2][5] This leads to an increased steady-state level of AXIN, which enhances the activity of the destruction complex, resulting in decreased levels of β-catenin and reduced signaling.[1]
Caption: Mechanism of action of this compound in the Wnt/β-catenin pathway.
Question: What are the key potency and efficacy values for this compound?
Answer: The potency of this compound has been characterized in both biochemical and cell-based assays.
| Parameter | Target/Assay | Value | Reference |
| Biochemical IC₅₀ | TNKS2 | 26 nM | [1] |
| Cell-based EC₅₀ | Wnt/β-catenin Signaling | 75 nM | [1] |
| Cytotoxicity IC₅₀ | SCLC cells | 20 nM | [1] |
IC₅₀ (Half-maximal inhibitory concentration), EC₅₀ (Half-maximal effective concentration), SCLC (Small Cell Lung Cancer)
Question: Are there known off-target effects for this compound?
Answer: this compound has been shown to be selective for tankyrases over other tested ADP-ribosyltransferases (ARTDs).[4][6] However, like any small molecule inhibitor, off-target effects cannot be completely ruled out without comprehensive screening. When interpreting unexpected phenotypes, it is crucial to perform rescue experiments or use structurally distinct TNKS inhibitors (like XAV-939) to confirm that the observed effect is due to on-target tankyrase inhibition.[2]
Key Experimental Protocols
Protocol 1: Western Blot for AXIN1/2 Stabilization
This protocol is used to confirm the direct engagement of this compound with its target in cells.
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Cell Seeding: Plate cells (e.g., DLD1) in 6-well plates and allow them to adhere overnight.
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Treatment: Treat cells with DMSO (vehicle control) and varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for 2, 4, 6, or 24 hours.[1]
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Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with primary antibodies against AXIN1 or AXIN2 (and a loading control like GAPDH) overnight at 4°C.
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Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the signal using an ECL substrate and an imaging system.
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Analysis: Quantify band intensity and normalize to the loading control. A dose- and time-dependent increase in AXIN1/2 levels should be observed.
Protocol 2: qPCR for Wnt Target Gene Expression
This protocol measures the functional downstream consequences of this compound treatment.
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Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with DMSO or this compound (e.g., 1 µM) for 24 hours.
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RNA Isolation: Isolate total RNA from cells using a commercial kit (e.g., TRIZOL or spin columns) according to the manufacturer's protocol.[2]
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cDNA Synthesis: Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit.[2]
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qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for target genes (AXIN2, c-myc, Cyclin D1) and a housekeeping gene (GAPDH).[2]
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Thermal Cycling: Run the reaction on a real-time PCR instrument.
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Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated sample to the DMSO control. A significant decrease in the expression of target genes is the expected outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling for WIKI4's Effect on Cell Cycle
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the effects of WIKI4 on the cell cycle during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the cell cycle?
A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by inhibiting the enzymatic activity of Tankyrase (TNKS) 1 and 2.[3] This inhibition leads to the stabilization of AXIN, a key component of the β-catenin destruction complex.[4] Consequently, β-catenin is targeted for degradation, which in turn reduces the transcription of Wnt target genes.[4] Several of these target genes, notably CCND1 (encoding Cyclin D1) and MYC, are critical regulators of the cell cycle, particularly the G1 to S phase transition.[1][5] By downregulating these proteins, this compound can induce a cell cycle arrest, typically in the G1 phase.[2]
Q2: How can I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A dose-response experiment is recommended.
-
Initial Range: Based on published data, a starting concentration range of 10 nM to 1 µM is advisable. This compound has been shown to have a half-maximal response dose of approximately 75 nM for inhibiting Wnt/β-catenin signaling.[4]
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Methodology: Plate cells at a low density and treat with a serial dilution of this compound for a period relevant to your experimental endpoint (e.g., 24-72 hours).
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Readout: Assess cell viability using an MTT or similar assay. The optimal concentration for cell cycle studies will likely be below the IC50 for cytotoxicity to avoid confounding effects from cell death.
Q3: What are the expected effects of this compound on cell cycle distribution?
A3: Given that this compound inhibits the expression of G1-phase cyclins, the primary expectation is an accumulation of cells in the G0/G1 phase of the cell cycle and a corresponding decrease in the percentage of cells in the S and G2/M phases. The magnitude of this effect will depend on the cell type, the concentration of this compound used, and the duration of treatment.
Q4: How can I confirm that this compound is active in my cell culture system?
A4: Before proceeding with detailed cell cycle analysis, it is crucial to confirm that this compound is effectively inhibiting the Wnt/β-catenin pathway in your specific cell line. This can be achieved by:
-
Western Blotting: Assess the protein levels of key downstream targets of the Wnt/β-catenin pathway. A successful treatment with this compound should lead to a decrease in the protein levels of β-catenin and its transcriptional targets like Cyclin D1 and c-Myc. Conversely, you should observe an increase in the levels of Axin1 and Axin2.[2]
-
Reporter Assay: If your cell line is amenable to transfection, a TCF/LEF luciferase reporter assay can provide a quantitative measure of Wnt/β-catenin signaling inhibition.
Q5: What are potential off-target effects of this compound?
A5: this compound has been shown to be a selective inhibitor of Tankyrases over other ARTD enzymes.[3] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[6] To mitigate this:
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Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Include appropriate controls in your experiments (see Q6).
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If unexpected phenotypes are observed, consider using a structurally different Tankyrase inhibitor (e.g., XAV939) to see if the effect is reproducible.
Q6: What controls should I include in my experiments?
A6: To ensure the validity of your results, the following controls are essential:
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Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (typically DMSO) as the highest concentration of this compound used in your experiment.[7]
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Untreated Control: A population of cells that receives no treatment.
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Positive Control (for cell cycle arrest): A known inducer of G1 arrest, such as a CDK4/6 inhibitor (e.g., Palbociclib), can be used to validate your cell cycle analysis methodology.
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Rescue Experiment (optional): If feasible, overexpressing a downstream effector that is inhibited by this compound (e.g., a constitutively active form of β-catenin) could potentially rescue the cell cycle arrest phenotype, providing strong evidence for on-target activity.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell cycle after this compound treatment. | Inactive Compound: this compound may have degraded due to improper storage. | Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[2] |
| Suboptimal Concentration: The concentration of this compound used may be too low for your cell line. | Perform a dose-response experiment to determine the optimal concentration. | |
| Insufficient Treatment Duration: The treatment time may not be long enough to induce a measurable cell cycle change. | Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Cell Line Insensitivity: The cell line may not be dependent on the Wnt/β-catenin pathway for proliferation. | Confirm Wnt pathway activity in your cell line (e.g., by checking baseline β-catenin levels). Consider using a cell line known to be sensitive to Wnt pathway inhibition. | |
| High levels of cell death observed. | Concentration Too High: The concentration of this compound may be cytotoxic. | Reduce the concentration of this compound to a level that minimally impacts cell viability. |
| Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells.[1] | Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%). | |
| Inconsistent results between experiments. | Cell Culture Variability: Differences in cell passage number, confluency, or media conditions can affect experimental outcomes.[8] | Use cells within a consistent passage number range, plate cells at a uniform density, and ensure consistent media composition. |
| Inhibitor Instability: this compound may not be stable in the culture medium over long incubation periods. | Replenish the media with fresh this compound at regular intervals for long-term experiments. |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat cells with this compound at the predetermined optimal concentration and for the optimal duration. Include vehicle and untreated controls.
-
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell populations and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blotting for Cell Cycle Proteins
This protocol is for detecting changes in the expression of key cell cycle regulatory proteins following this compound treatment.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as described for the flow cytometry protocol.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
Data Presentation
Table 1: Representative Cell Cycle Distribution Data after this compound Treatment
| Treatment | % G0/G1 | % S | % G2/M |
| Untreated | 55.2 | 28.3 | 16.5 |
| Vehicle (DMSO) | 56.1 | 27.5 | 16.4 |
| This compound (100 nM) | 72.8 | 15.1 | 12.1 |
| This compound (500 nM) | 85.3 | 8.2 | 6.5 |
Note: These are representative data. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Representative Western Blot Quantification after this compound Treatment (24 hours)
| Target Protein | Vehicle (Relative Density) | This compound (100 nM) (Relative Density) |
| β-catenin | 1.00 | 0.35 |
| Cyclin D1 | 1.00 | 0.42 |
| c-Myc | 1.00 | 0.51 |
| β-actin | 1.00 | 1.00 |
Note: Values are normalized to the loading control (β-actin) and expressed relative to the vehicle control.
Visualizations
Caption: this compound signaling pathway leading to cell cycle control.
Caption: Experimental workflow for analyzing this compound's effect on the cell cycle.
Caption: Logical relationship of this compound's mechanism of action on the cell cycle.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture - Wikipedia [en.wikipedia.org]
Best practices for long-term storage of WIKI4
Technical Support Center: WIKI4
This technical support center provides best practices for the long-term storage and handling of this compound, a potent tankyrase inhibitor. Following these guidelines will help ensure the stability and integrity of the compound for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by potently and selectively inhibiting the enzymatic activity of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[2][3][4] Tankyrases are enzymes that mark the Axin protein complex for degradation.[2] By inhibiting tankyrases, this compound prevents Axin degradation, which leads to the stabilization of the β-catenin destruction complex. This, in turn, results in the degradation of β-catenin, suppressing Wnt signaling.[3] This mechanism is critical in developmental biology and is often dysregulated in diseases like cancer.[1]
Q2: How should I store the solid (powder) form of this compound upon receipt?
A2: Upon receipt, the solid form of this compound should be stored at -20°C for long-term stability.[5] While the compound is stable enough to be shipped at ambient temperature for short periods, long-term storage should be under frozen conditions.[3][6] For short-term storage of a few weeks, 4°C is acceptable, but -20°C is recommended for periods of months to years.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[3][5] It is soluble in DMSO at concentrations of 2 mg/mL or higher.[5] this compound is not soluble in water.[3] When preparing your stock solution, ensure you are using a high-purity, anhydrous grade of DMSO, as moisture can affect compound stability and solubility.[7][8]
Q4: How should I store this compound stock solutions?
A4: Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[8][9] These aliquots should be stored in tightly sealed vials at -20°C or, for even longer-term storage (months to years), at -80°C.[3][9] A general guideline for DMSO stock solutions is stability for up to 6 months at -80°C.[9]
Q5: Is this compound sensitive to light or moisture?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in Experimental Results | Compound degradation due to improper storage. | Ensure solid this compound is stored at -20°C and DMSO stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of stock solution. | Before opening the vial of solid this compound, centrifuge it briefly to collect all the powder at the bottom.[9] Use a calibrated balance for weighing. | |
| Precipitate Forms in Cell Culture Media | The final concentration of DMSO is too high, causing the compound to crash out of solution. | When diluting the DMSO stock solution into your aqueous experimental buffer or media, ensure the final DMSO concentration is low, typically less than 0.5%, to maintain solubility and avoid cell toxicity.[9] |
| Poor solubility of the compound in the aqueous medium. | Make serial dilutions in DMSO first before the final dilution into the aqueous medium.[6] A small amount of gentle vortexing can aid dissolution. | |
| Loss of Compound Activity Over Time | Gradual degradation of the stock solution. | Use freshly prepared stock solutions or solutions that have been stored as single-use aliquots at -80°C for no longer than recommended (e.g., 6 months).[9] |
| Contamination of stock solution. | Prepare stock solutions in a sterile environment and filter-sterilize if necessary using a 0.2 µm filter compatible with DMSO.[9] |
Data Summary Tables
Table 1: Storage Recommendations
| Form | Storage Duration | Temperature | Notes |
| Solid (Powder) | Short-Term (weeks) | 4°C | Protect from light. |
| Long-Term (months to years) | -20°C | Stable for ≥ 4 years if stored properly.[5] | |
| Stock Solution (in DMSO) | Short-Term (days to weeks) | -20°C | Tightly sealed vials; avoid freeze-thaw cycles.[3] |
| Long-Term (months) | -80°C | Recommended for best stability; use single-use aliquots.[9] |
Table 2: Solubility and Physicochemical Data
| Parameter | Value | Source |
| Molecular Formula | C₂₉H₂₃N₅O₃S | [5] |
| Molecular Weight | 521.6 g/mol | [5] |
| IC₅₀ (TNKS1) | 26 nM | [2][4] |
| IC₅₀ (TNKS2) | 15 nM - 26 nM | [10][3][4][5] |
| Solubility | DMSO: ≥ 2 mg/mLWater: Insoluble | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes in a desiccator. This prevents condensation of moisture inside the vial.
-
Preparation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Weighing: Aseptically weigh the desired amount of this compound powder. For example, to make 1 mL of a 10 mM solution, weigh out 5.22 mg of this compound (Molecular Weight = 521.6 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution gently until all the solid has completely dissolved. Mild warming to 37°C or brief sonication can be used to aid dissolution if necessary.[8]
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) and tightly-sealed vials. Store immediately at -80°C.
Visualized Workflows and Pathways
Caption: Workflow for proper handling and storage of this compound.
Caption: this compound inhibits Tankyrase to stabilize the destruction complex.
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Tankyrase (TNKS) inhibitor | Hello Bio [hellobio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. spod-technology.com [spod-technology.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. captivatebio.com [captivatebio.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating WIKI4's Inhibition of Tankyrase Activity in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WIKI4, a potent tankyrase inhibitor, with other commercially available alternatives. This document outlines supporting experimental data and detailed protocols for validating tankyrase inhibition in a cellular context.
Tankyrase (TNKS) enzymes, comprising TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family. They play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway. By PARsylating (poly-ADP-ribosylating) Axin, a key component of the β-catenin destruction complex, tankyrases mark it for ubiquitination and subsequent proteasomal degradation. This leads to the stabilization of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes, which are often implicated in cancer development and progression.
Inhibition of tankyrase activity presents a promising therapeutic strategy for cancers with aberrant Wnt signaling. This compound is a small molecule inhibitor that has been shown to effectively suppress tankyrase activity and downregulate the Wnt/β-catenin pathway.[1][2][3] This guide compares the performance of this compound with other well-characterized tankyrase inhibitors, providing the necessary data and methodologies to validate its efficacy in a laboratory setting.
Comparative Analysis of Tankyrase Inhibitors
The efficacy of a tankyrase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the IC50 values for this compound and other commonly used tankyrase inhibitors against the two tankyrase isoforms, TNKS1 and TNKS2.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| This compound | 26[4] | 15[5] |
| XAV-939 | 11[6] | 4[6] |
| G007-LK | 46[7][8] | 25[7][8] |
| IWR-1 | 131[9] | 56[9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of tankyrase inhibition and the methods to validate it, it is essential to visualize the underlying signaling pathway and the experimental workflow.
Figure 1: Wnt/β-catenin signaling pathway and the point of intervention by this compound.
The validation of this compound's inhibitory effect on tankyrase activity in cells typically involves a series of experiments to measure the downstream consequences of this inhibition.
Figure 2: General experimental workflow for validating this compound's activity.
The choice of tankyrase inhibitor for a particular experiment depends on the desired potency and selectivity. This logical diagram illustrates the decision-making process.
Figure 3: Logic for selecting a tankyrase inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the cellular activity of this compound and other tankyrase inhibitors.
Western Blot for Axin Stabilization
This protocol is designed to qualitatively and quantitatively assess the protein levels of Axin1 and Axin2, which are expected to increase upon tankyrase inhibition.
Materials:
-
Cell lines (e.g., DLD-1, SW480, or other colorectal cancer cell lines with active Wnt signaling)
-
This compound, XAV-939 (as a positive control), and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin1, anti-Axin2, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, a positive control (e.g., 10 µM XAV-939), and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin1, Axin2, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Axin protein levels to the loading control (β-actin).
TCF/LEF Luciferase Reporter Assay for Wnt Signaling Activity
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway. A decrease in luciferase activity indicates inhibition of the pathway.
Materials:
-
HEK293T cells or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
A constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent
-
Wnt3a conditioned media or purified Wnt3a protein
-
This compound, XAV-939, and DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the TOPFlash (or FOPFlash) reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, replace the media with fresh media containing Wnt3a conditioned media or purified Wnt3a to stimulate the Wnt pathway. Concurrently, treat the cells with different concentrations of this compound, a positive control (e.g., XAV-939), or DMSO.
-
Cell Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in reporter activity is calculated relative to the vehicle-treated, Wnt3a-stimulated control.
Colony Formation Assay
This assay assesses the effect of tankyrase inhibition on the long-term proliferative capacity of cancer cells.[5]
Materials:
-
Cancer cell line (e.g., DLD-1)
-
This compound, XAV-939, and DMSO
-
Complete growth medium
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Treatment: The following day, treat the cells with various concentrations of this compound, a positive control (e.g., XAV-939), or DMSO.
-
Incubation: Incubate the cells for 10-14 days, replacing the media with fresh media containing the respective treatments every 2-3 days.
-
Staining: When visible colonies have formed, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution for 20-30 minutes.
-
Analysis: After washing away the excess stain and drying the plates, count the number of colonies (typically defined as clusters of >50 cells) in each well. The results can be expressed as a percentage of the vehicle-treated control.
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the inhibitory activity of this compound on tankyrase in a cellular context and compare its performance to other available inhibitors. This will aid in the selection of the most appropriate tool for investigating the role of tankyrase in various biological processes and for the development of novel therapeutic strategies.
References
- 1. IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G007-LK - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XAV-939 [neuromics.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
WIKI4 vs. XAV939: A Comparative Guide to Two Potent Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used small molecule inhibitors of the Wnt/β-catenin signaling pathway: WIKI4 and XAV939. Both compounds target the tankyrase enzymes (TNKS1 and TNKS2), key regulators of the β-catenin destruction complex. By inhibiting tankyrase, these molecules lead to the stabilization of Axin proteins, promoting the degradation of β-catenin and thereby attenuating Wnt signaling. This guide summarizes their comparative efficacy, supported by experimental data, and provides detailed protocols for key assays.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
Both this compound and XAV939 function by inhibiting the enzymatic activity of tankyrase 1 and 2. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that post-translationally modify target proteins by adding ADP-ribose polymers. A key substrate of tankyrases is Axin, a scaffold protein in the β-catenin destruction complex. The PARsylation of Axin by tankyrases marks it for ubiquitination and subsequent proteasomal degradation.
By inhibiting TNKS1 and TNKS2, both this compound and XAV939 prevent the degradation of Axin.[1][2] This leads to an accumulation of Axin, which enhances the assembly and activity of the β-catenin destruction complex. This complex, which also includes APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and degradation. Consequently, the levels of cytosolic β-catenin decrease, preventing its translocation to the nucleus and the subsequent activation of Wnt target genes.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and XAV939 from published studies.
Table 1: Inhibition of Tankyrase Enzymatic Activity (IC₅₀)
| Compound | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Reference |
| This compound | 26 | ~15 | [1][3] |
| XAV939 | 11 | 4 | [3] |
Table 2: Inhibition of Wnt/β-catenin Signaling and Cell Proliferation
| Assay | Cell Line | This compound (IC₅₀) | XAV939 (IC₅₀) | Reference |
| Wnt/β-catenin Reporter Activity | DLD-1 | ~75 nM | Not directly compared | [2] |
| Colony Formation | DLD-1 | ~100 nM | ~1 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Tankyrase Enzymatic Inhibition Assay
This assay measures the ability of the compounds to inhibit the auto-ADP-ribosylation activity of recombinant tankyrase.
Materials:
-
Recombinant TNKS2 enzyme
-
³²P-NAD⁺
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
This compound and XAV939 at various concentrations
-
SDS-PAGE gels and autoradiography equipment
Protocol:
-
Prepare a reaction mixture containing the assay buffer, recombinant TNKS2, and the test compound (this compound or XAV939) or DMSO as a control.
-
Initiate the reaction by adding ³²P-NAD⁺.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film to visualize the ADP-ribosylated TNKS2.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ values.[1]
Wnt/β-catenin Reporter Assay
This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.
Materials:
-
DLD-1 cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound and XAV939 at various concentrations
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed DLD-1 cells in a 96-well plate.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, XAV939, or DMSO.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the IC₅₀ values.[2]
Cell Proliferation (Colony Formation) Assay
This assay assesses the long-term effect of the compounds on the proliferative capacity of cancer cells.
Materials:
-
DLD-1 cells
-
Cell culture medium with low serum (e.g., 0.5% FBS)
-
This compound and XAV939 at various concentrations
-
Crystal violet staining solution
Protocol:
-
Seed DLD-1 cells at a low density in 6-well plates.
-
Allow the cells to attach overnight.
-
Replace the medium with fresh low-serum medium containing various concentrations of this compound, XAV939, or DMSO.
-
Incubate the cells for an extended period (e.g., 6 days), replacing the medium with fresh compound-containing medium every 2-3 days.
-
After the incubation period, wash the cells with PBS, fix them with methanol, and stain with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of colonies (or quantify the stained area) to determine the effect of the compounds on cell proliferation.[1]
Summary and Conclusion
Both this compound and XAV939 are potent inhibitors of the Wnt/β-catenin signaling pathway through their targeting of tankyrase enzymes. Based on the available data:
-
Enzymatic Inhibition: XAV939 exhibits slightly higher potency against both TNKS1 and TNKS2 in enzymatic assays compared to this compound.[3]
-
Cellular Activity: In cell-based assays, this compound appears to be more potent in inhibiting Wnt/β-catenin reporter activity and colony formation in DLD-1 cells.[1][2]
The choice between this compound and XAV939 may depend on the specific experimental context, including the cell type and the desired concentration range. It is important to note that while both compounds target tankyrases, their distinct chemical structures may lead to differences in off-target effects, bioavailability, and other pharmacological properties. Researchers should carefully consider the data presented and the specific requirements of their studies when selecting an inhibitor.
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 2. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of WIKI4: A Comparative Guide to Proteomic Approaches
For researchers, scientists, and drug development professionals, understanding the complete target profile of a small molecule inhibitor is paramount for advancing safe and effective therapeutics. This guide provides a comprehensive comparison of proteomic approaches for the off-target analysis of WIKI4, a potent inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). While this compound is known for its high selectivity against other tested ADP-ribosyltransferases (ARTDs), a broader, unbiased view of its interactome is crucial for predicting potential side effects and discovering novel therapeutic applications.
This compound is a small molecule that potently inhibits the catalytic activity of TNKS1 and TNKS2, key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is implicated in various cancers, making Tankyrase inhibitors like this compound promising therapeutic candidates. Initial selectivity profiling has shown that this compound has a clean profile against other ARTD family members.[1][3] However, to fully characterize its mechanism of action and potential liabilities, a comprehensive analysis of its off-target interactions across the entire proteome is necessary.
This guide explores three powerful proteomic techniques for off-target profiling: Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS), Affinity Chromatography-Mass Spectrometry (AC-MS), and Kinase Inhibitor Pulldown Assays (e.g., KiNativ). We present a comparative overview of these methods, including detailed experimental protocols and hypothetical quantitative data to illustrate their potential in characterizing the off-target profile of this compound and other Tankyrase inhibitors like XAV939 and G007-LK.
Comparative Analysis of Proteomic Approaches
To effectively assess the off-target profile of this compound, it is essential to compare its binding characteristics with other known Tankyrase inhibitors. The following table summarizes hypothetical quantitative data that could be generated using the described proteomic methods, offering a glimpse into the potential off-target landscape of these compounds.
| Target Protein | This compound | XAV939 | G007-LK | Method |
| On-Targets | ||||
| Tankyrase-1 (TNKS1) | +++ | +++ | +++ | CETSA-MS, AC-MS |
| Tankyrase-2 (TNKS2) | +++ | +++ | +++ | CETSA-MS, AC-MS |
| Potential Off-Targets | ||||
| Casein Kinase 2α1 | + | ++ | + | CETSA-MS |
| Ribosomal protein S6Kβ1 | + | + | - | CETSA-MS |
| MAP kinase kinase 3 | - | + | - | KiNativ |
| Poly [ADP-ribose] polymerase 1 | - | + | - | AC-MS |
| Histone deacetylase 2 | + | - | + | CETSA-MS |
| Hypothetical data is represented as follows: +++ (strong interaction), ++ (moderate interaction), + (weak interaction), - (no interaction detected). |
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's activity and the experimental procedures for its analysis, we provide the following diagrams generated using the DOT language.
References
A Researcher's Guide to Confirming WIKI4 Target Engagement in Live Cells
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods for validating the target engagement of WIKI4, a potent inhibitor of tankyrase (TNKS), a key regulator of the Wnt/β-catenin signaling pathway.
This document details and contrasts various experimental approaches, from direct biophysical measurements in live cells to the assessment of downstream cellular signaling events. We provide quantitative data for this compound and its alternatives, XAV939 and IWR-1, to offer a clear performance comparison. Detailed protocols for key experiments and illustrative diagrams of signaling pathways and experimental workflows are included to facilitate practical implementation in a research setting.
This compound and its Alternatives: A Comparative Overview
This compound is a small molecule that inhibits the Wnt/β-catenin signaling pathway by directly targeting the enzymatic activity of tankyrase 1 and 2 (TNKS1/2)[1][2]. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in earmarking the destruction complex component Axin for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrase, this compound stabilizes Axin, leading to the downregulation of β-catenin and the suppression of Wnt target gene expression[2][3].
For comparative purposes, this guide includes data on two other well-characterized tankyrase inhibitors:
-
XAV939: A potent and selective tankyrase inhibitor that also stabilizes Axin and inhibits Wnt signaling[4][5].
-
IWR-1 (Inhibitor of Wnt Response-1): Another widely used tankyrase inhibitor that functions through Axin stabilization[6][7].
The following table summarizes the reported potencies of these inhibitors in both enzymatic and cell-based assays.
| Compound | Target | Enzymatic IC50 | Cellular Activity (Wnt Reporter Assay) | Reference(s) |
| This compound | TNKS2 | 26 nM | 75 nM (half-maximal response) | [3][8] |
| TNKS1 | 26 nM | |||
| XAV939 | TNKS1 | 11 nM | 78 nM (IC50 in HEK293 cells) | [1][4] |
| TNKS2 | 4 nM | [1] | ||
| IWR-1 | Tankyrase | 180 nM (IC50 in L-cells) | 26 nM (IC50 in HEK293T cells) | [6][7] |
Methods for Confirming Target Engagement in Live Cells
Several orthogonal methods can be employed to confirm that this compound and other tankyrase inhibitors are engaging their target in a cellular context. These can be broadly categorized as direct methods that measure the physical interaction between the compound and the target protein, and indirect methods that assess the downstream consequences of this engagement.
Direct Target Engagement Assays
These methods provide direct evidence of a compound binding to its target protein within intact cells.
1. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that relies on the principle that ligand binding stabilizes a protein against thermal denaturation[7][9]. In a typical CETSA experiment, cells are treated with the compound of interest, heated to a specific temperature, and the amount of soluble (non-denatured) target protein is quantified. An increase in the thermal stability of the target protein in the presence of the compound is indicative of target engagement.
2. NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can measure compound binding to a target protein in real-time in living cells[10]. This technology uses a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound for binding to the target. A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore, target engagement.
The table below compares the key features of CETSA and NanoBRET for assessing this compound target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein. |
| Readout | Quantification of soluble target protein after heat treatment (e.g., by Western Blot, ELISA). | Bioluminescence Resonance Energy Transfer (BRET) signal. |
| Cell System | Works with endogenous, untagged proteins in any cell line or tissue. | Requires genetic engineering of cells to express a NanoLuc®-tagged target protein. |
| Compound Labeling | Not required. | Requires a specific, cell-permeable fluorescent tracer for the target. |
| Throughput | Can be adapted for high-throughput screening (CETSA HT)[11]. | Inherently high-throughput and suitable for screening. |
| Quantitative Data | Isothermal dose-response curves (ITDR) provide EC50 values for target engagement. Thermal shift (ΔTm) indicates binding. | Provides quantitative binding affinity (IC50) in live cells. |
Indirect Target Engagement and Functional Assays
These assays measure the downstream cellular consequences of this compound binding to tankyrase, providing functional validation of target engagement.
1. Axin Stabilization Assay
As this compound inhibits tankyrase-mediated degradation of Axin, a direct consequence of target engagement is the accumulation of Axin protein. This can be readily assessed by Western blotting. An increase in the levels of AXIN1 and AXIN2 in cells treated with this compound provides strong evidence of on-target activity[3].
2. Wnt/β-catenin Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway. Cells are transfected with a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. Inhibition of the pathway by this compound leads to a decrease in luciferase expression, which can be quantified using a luminometer[3][4].
The following table outlines the key aspects of these indirect assays.
| Assay | Principle | Readout | Throughput |
| Axin Stabilization | Inhibition of tankyrase prevents Axin degradation, leading to its accumulation. | Increased AXIN1/2 protein levels detected by Western Blot. | Low to medium. |
| Wnt/β-catenin Reporter | Measures the transcriptional activity of the Wnt pathway. | Luciferase activity. | High. |
Experimental Protocols
Wnt/β-catenin Signaling Pathway
This compound Mechanism of Action
Cellular Thermal Shift Assay (CETSA) Workflow
Detailed Protocol: Axin Stabilization by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., DLD-1 or SW480) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM), XAV939 (e.g., 10 µM), or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AXIN1 or AXIN2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detailed Protocol: Wnt/β-catenin Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate HEK293T or other suitable cells in a 96-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment and Pathway Activation:
-
After 24 hours, treat the cells with a serial dilution of this compound or other tankyrase inhibitors.
-
Stimulate the Wnt pathway by adding purified Wnt3a protein or Wnt3a-conditioned media. Include an unstimulated control.
-
-
Luciferase Assay:
-
After 16-24 hours of incubation, lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
-
Conclusion
Confirming target engagement in live cells is a cornerstone of modern drug discovery. For this compound, a multi-pronged approach is recommended. Direct evidence of target binding can be robustly demonstrated using biophysical methods like CETSA and NanoBRET. These assays, when combined with functional readouts such as Axin stabilization and inhibition of Wnt/β-catenin signaling, provide a comprehensive and compelling data package to validate the on-target activity of this compound in a cellular context. This guide provides the necessary framework and detailed protocols to empower researchers to confidently assess the cellular target engagement of this compound and other tankyrase inhibitors.
References
- 1. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 2. bosterbio.com [bosterbio.com]
- 3. Wnt/β-catenin luciferase reporter assay [bio-protocol.org]
- 4. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bio-rad.com [bio-rad.com]
- 7. CETSA [cetsa.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Validating the Downstream Effects of WIKI4 on Gene Expression: A Comparative Guide for Researchers
In the intricate world of cellular signaling, the Wnt pathway stands as a cornerstone, orchestrating a multitude of processes from embryonic development to tissue homeostasis in adults. Dysregulation of this pathway is a hallmark of various diseases, most notably cancer. The development of targeted inhibitors to modulate Wnt signaling is therefore of paramount importance in drug discovery. This guide provides a comparative analysis of a novel, hypothetical Wnt signaling inhibitor, WIKI4, against an established alternative, focusing on their downstream effects on gene expression.
Here, we posit this compound as a potent and selective inhibitor of Porcupine, a membrane-bound O-acyltransferase crucial for the secretion of Wnt ligands. For comparison, we utilize XAV939, a well-characterized inhibitor of Tankyrase, an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex. By targeting different key regulators within the Wnt pathway, this compound and XAV939 are expected to exhibit distinct pharmacological profiles.
This guide is intended for researchers, scientists, and drug development professionals, providing objective, data-driven comparisons and detailed experimental protocols to facilitate the validation of Wnt pathway inhibitors.
Comparative Analysis of Wnt Pathway Inhibitors
The efficacy of this compound and XAV939 was evaluated by assessing their ability to modulate the expression of well-known Wnt target genes: AXIN2, MYC, and CCND1 (Cyclin D1) in the human colorectal cancer cell line HCT116. Cells were treated with a range of concentrations of each inhibitor for 24 hours, followed by gene expression analysis using quantitative real-time PCR (qPCR).
| Inhibitor | Target | Target Gene | IC50 (nM) for Gene Expression Inhibition |
| This compound (Hypothetical) | Porcupine | AXIN2 | 5 |
| MYC | 12 | ||
| CCND1 | 18 | ||
| XAV939 | Tankyrase | AXIN2 | 50 |
| MYC | 85 | ||
| CCND1 | 110 |
As illustrated in the table, the hypothetical Porcupine inhibitor this compound demonstrates significantly greater potency in downregulating the expression of all three Wnt target genes compared to the Tankyrase inhibitor XAV939. This suggests that inhibiting Wnt ligand secretion may be a more effective strategy for suppressing downstream Wnt signaling than stabilizing the β-catenin destruction complex in this cellular context.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental approach, the following diagrams were generated using Graphviz.
WIKI4: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of WIKI4, a potent Tankyrase inhibitor, across various cancer models. We will objectively compare its performance with other known Tankyrase inhibitors, supported by available experimental data, to inform future research and drug development efforts.
Introduction to this compound
This compound is a novel, small-molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound exerts its effects by stabilizing the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes involved in cell proliferation and survival.[2]
Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition
This compound's primary mechanism of action involves the inhibition of Tankyrase, which leads to the stabilization of Axin proteins. Axin is a key scaffold protein in the β-catenin destruction complex. By preventing the PARsylation-dependent degradation of Axin, this compound enhances the activity of this complex, promoting the phosphorylation and subsequent ubiquitination and degradation of β-catenin. This prevents β-catenin's translocation to the nucleus and its co-activation of TCF/LEF transcription factors, ultimately suppressing the expression of oncogenic Wnt target genes.
Figure 1. this compound inhibits the Wnt/β-catenin signaling pathway.
Comparative Efficacy of this compound in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The following table summarizes the available data on its efficacy, alongside other well-characterized Tankyrase inhibitors for comparison.
| Cancer Type | Cell Line | This compound (IC50/GI50) | XAV939 (IC50/GI50) | IWR-1 (IC50/GI50) | G007-LK (IC50/GI50) | Reference |
| Colorectal Cancer | DLD1 | ~75 nM (Wnt signaling) | - | - | - | [2] |
| SW480 | - | - | - | - | [3] | |
| COLO-320DM | - | - | 0.87 µM | 0.71 µM | [4] | |
| Melanoma | A375 | ~75 nM (Wnt signaling) | - | - | - | [2] |
| Osteosarcoma | U2OS | ~75 nM (Wnt signaling) | - | - | - | [2] |
| B-cell Leukemia | NALM6 | ~75 nM (Wnt signaling) | - | - | - | [2] |
| Breast Cancer | MDA-MB-231 | - | Attenuates Wnt signaling | Attenuates Wnt signaling | - | [5] |
| Colon Cancer (CSC) | Caco-2 (CD44+/CD133+) | - | 15.3 µM | - | - | [6] |
Note: IC50 refers to the half-maximal inhibitory concentration, while GI50 refers to the concentration for 50% of maximal inhibition of cell growth. "-" indicates data not available in the cited sources.
Head-to-Head Comparison with Other Tankyrase Inhibitors
Direct comparative studies highlight the relative potency of this compound.
| Inhibitor | Target | TNKS1 IC50 | TNKS2 IC50 | Wnt Signaling Inhibition (EC50) | Selectivity | Reference |
| This compound | Tankyrase 1/2 | 26 nM | ~15 nM | ~75 nM | Selective for Tankyrases over other ARTDs | [7] |
| XAV939 | Tankyrase 1/2 | 11 nM | - | - | Also inhibits PARP1/2 | [7] |
| IWR-1 | Tankyrase 1/2 | 131 nM | - | - | Selective for Tankyrases | [7] |
| G007-LK | Tankyrase 1/2 | - | 25 nM | - | - | [4] |
Note: EC50 refers to the half-maximal effective concentration. "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of this compound.
Cell Viability and Colony Formation Assays
These assays assess the impact of this compound on cancer cell proliferation and survival.
Figure 2. Workflow for a colony formation assay.
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded at a low density in multi-well plates with low-serum medium to ensure individual colony growth.[2]
-
Treatment: Cells are treated with a range of concentrations of this compound, other inhibitors (e.g., XAV939), or a vehicle control (e.g., DMSO).[2][3]
-
Incubation: Plates are incubated for a period of 1 to 2 weeks to allow for colony formation.
-
Staining: Colonies are fixed with a solution like methanol and stained with a dye such as 0.5% crystal violet.[3]
-
Quantification: The number and size of colonies are counted, and the GI50 value is calculated.
Western Blot Analysis
Western blotting is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway.
Figure 3. Workflow for Western blot analysis.
Protocol Summary:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound or other compounds for specified durations.[2] Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., β-catenin, Axin1, Axin2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Luciferase Reporter Assay
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.
Protocol Summary:
-
Cell Transfection: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control Renilla luciferase plasmid for normalization.
-
Treatment: Transfected cells are treated with this compound or other inhibitors.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.
Conclusion
This compound is a potent and selective Tankyrase inhibitor that effectively downregulates the Wnt/β-catenin signaling pathway in various cancer cell lines. The available data suggests that its potency is comparable to or greater than other known Tankyrase inhibitors like XAV939 and IWR-1. While initial studies in colorectal cancer, melanoma, osteosarcoma, and B-cell leukemia are promising, further comprehensive studies across a broader range of cancer models are necessary to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation and cross-validation of this compound's anti-cancer effects.
References
- 1. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: WIKI4 Disposal
This document provides a comprehensive guide for the safe and compliant disposal of WIKI4, a halogenated organic solvent. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves are required. Always double-glove when handling concentrated this compound.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be used in addition to goggles when handling larger volumes (>1 L).
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.
-
Footwear: Closed-toe shoes are required.
In Case of a Spill:
-
Evacuate: Immediately evacuate the area if the spill is large or if you feel unwell.
-
Alert: Notify your supervisor and the institutional safety office.
-
Contain: If the spill is small and you are trained to handle it, use a chemical spill kit with an absorbent material suitable for halogenated solvents. Do not use combustible materials like paper towels to absorb the spill.
-
Ventilate: Ensure the area is well-ventilated.
This compound Waste Segregation and Collection
Proper segregation of this compound waste is essential to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Waste Stream: this compound is classified as a halogenated organic solvent waste .
-
Container: Use only designated, properly labeled, and chemically resistant waste containers. The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "this compound," and the specific components and their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from heat sources and incompatible materials.
Step-by-Step Disposal Protocol
Follow these steps for the routine disposal of this compound waste from experimental procedures:
-
Prepare the Waste Container:
-
Ensure the designated halogenated solvent waste container is not full (do not fill beyond 80% capacity).
-
Verify that the container is properly labeled.
-
-
Transfer the Waste:
-
Carefully pour the this compound waste into the designated container using a funnel to prevent spills.
-
Avoid splashing.
-
-
Seal the Container:
-
Securely close the lid of the waste container immediately after transferring the waste.
-
-
Log the Waste:
-
Record the volume of this compound added to the waste container in the laboratory's waste log.
-
-
Request Pickup:
-
Once the waste container is 80% full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Quantitative Data for this compound Waste Management
The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste.
| Parameter | Value | Notes |
| Waste Classification | Halogenated Organic Waste | Do not mix with non-halogenated solvents. |
| pH Range for Collection | 5.0 - 9.0 | Neutralize acidic or basic this compound solutions before disposal. |
| Maximum Container Fill | 80% of total volume | Prevents spills and allows for vapor expansion. |
| Satellite Accumulation | ≤ 55 gallons | Maximum volume allowed in a laboratory satellite accumulation area. |
| Storage Time Limit | 90 days | Maximum time a full container can be stored in the lab. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Safeguarding Your Research: A Guide to Handling the Tankyrase Inhibitor WIKI4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling and disposal of WIKI4, a potent small molecule inhibitor of tankyrase and Wnt/β-catenin signaling.
As a research compound, the full toxicological properties of this compound may not be fully characterized. Therefore, it is crucial to handle it with a high degree of caution, assuming it is a potentially hazardous substance. This guide is based on best practices for handling potent, biologically active small molecules in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the most critical barrier to preventing exposure to potentially hazardous research compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Handling solid (powder) form | - Gloves: Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation. - Lab Coat: A fully buttoned lab coat. |
| Preparing stock solutions and dilutions | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: A fully buttoned lab coat. - Work Area: All work should be performed in a certified chemical fume hood. |
| Cell culture and in-vitro experiments | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: A fully buttoned lab coat. - Work Area: Work should be conducted in a biological safety cabinet (BSC) to maintain sterility and provide an additional layer of protection. |
Operational Plan: Handling and Experimental Workflow
Proper handling procedures are essential to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely working with this compound in a laboratory setting.
Experimental Workflow for Handling this compound.
Experimental Protocols:
-
Weighing Solid this compound:
-
Don all required PPE for handling solids.
-
Perform weighing within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use a dedicated spatula and weighing paper.
-
Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) after weighing.
-
Dispose of contaminated weighing paper and gloves as hazardous chemical waste.
-
-
Preparing Stock Solutions:
-
Handle the solid compound and solvent within a chemical fume hood.
-
Add the solvent to the vial containing the pre-weighed this compound to avoid generating dust.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved. This compound is soluble in DMSO.[1]
-
Label the stock solution container clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C for up to one month.[2]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Unused Stock Solutions | - Collect in a designated, sealed hazardous waste container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware (pipette tips, tubes, etc.) | - Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Contaminated PPE (gloves, disposable lab coats) | - Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Cell Culture Media Containing this compound | - Aspirate into a flask containing a suitable inactivating agent (e.g., bleach, to a final concentration of 10%) and allow to sit for at least 30 minutes before disposal down the drain with copious amounts of water, in accordance with institutional guidelines. Alternatively, collect as liquid hazardous waste. |
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments with this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
